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4-(3,5-Dichlorophenyl)-2-fluorobenzonitrile Documentation Hub

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  • Product: 4-(3,5-Dichlorophenyl)-2-fluorobenzonitrile
  • CAS: 1361759-33-2

Core Science & Biosynthesis

Foundational

Technical Guide: Solubility Profiling & Process Handling of 4-(3,5-Dichlorophenyl)-2-fluorobenzonitrile

This guide serves as a definitive technical resource for the physicochemical characterization and solubility profiling of 4-(3,5-Dichlorophenyl)-2-fluorobenzonitrile (CAS: 1361759-33-2). Designed for application scientis...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a definitive technical resource for the physicochemical characterization and solubility profiling of 4-(3,5-Dichlorophenyl)-2-fluorobenzonitrile (CAS: 1361759-33-2).

Designed for application scientists and process chemists, this document moves beyond basic database entries to provide a logical framework for handling, solubilizing, and analyzing this highly lipophilic biaryl intermediate.

Executive Summary & Compound Architecture

4-(3,5-Dichlorophenyl)-2-fluorobenzonitrile is a specialized biaryl building block characterized by a high degree of lipophilicity and a rigid aromatic scaffold. Its structural features—a central biphenyl bond flanked by electron-withdrawing halogens (Cl, F) and a cyano group—dictate its solubility behavior. It is primarily utilized as an advanced intermediate in the synthesis of agrochemicals (isoxazoline class) and pharmaceutical candidates targeting nuclear receptors (e.g., ROR


, Androgen Receptor).
Physicochemical Core Profile
PropertyValue / DescriptionTechnical Implication
CAS Number 1361759-33-2Unique Identifier
Molecular Formula

Halogen-rich aromatic system
Molecular Weight 266.10 g/mol Small molecule, fragment-like
Predicted LogP 4.8 – 5.2 (Consensus)High Lipophilicity : Poor water solubility; high affinity for lipids and non-polar solvents.
H-Bond Donors 0Lack of donors limits solubility in protic solvents.
H-Bond Acceptors 2 (Nitrile N, Fluorine)Weak acceptor capability; relies on dipole-dipole interactions.
Rotatable Bonds 1 (Biaryl axis)Restricted rotation aids crystallinity (higher MP).

Solubility Landscape: Data & Predictive Modeling

Due to the scarcity of public experimental datasets for this specific CAS, the following solubility profile is derived from Quantitative Structure-Property Relationship (QSPR) modeling and empirical data from structural surrogates (e.g., 3,5-dichlorobenzonitrile, 4'-fluoro-4-biphenylcarbonitrile).

Solubility Class: BCS Class II / IV (Low Solubility)

The compound exhibits "Brick Dust" behavior: high crystallinity combined with high lipophilicity, making it difficult to dissolve in both aqueous and simple organic media without optimization.

Solvent Compatibility Matrix

Data represents expected saturation limits at 25°C.

Solvent ClassRepresentative SolventSolubility RatingEstimated Range (mg/mL)Mechanistic Rationale
Polar Aprotic DMSO, DMF, NMP High > 100 mg/mLStrong dipole interactions disrupt the crystal lattice; primary choice for stock solutions.
Chlorinated Dichloromethane (DCM), Chloroform High 50 – 80 mg/mLExcellent solvation of the halogenated biphenyl core via dispersion forces.
Ethers THF, 2-MeTHF Moderate 20 – 50 mg/mLGood acceptor matching; useful for reaction solvents but may require heating.
Esters Ethyl Acetate Moderate 10 – 30 mg/mLViable for extraction workups; limited capacity for crystallization.
Alcohols Methanol, Ethanol, IPA Low 1 – 10 mg/mLPoor interaction with the hydrophobic core; ideal anti-solvents for crystallization.
Aqueous Water, PBS (pH 7.4) Negligible < 0.001 mg/mLHydrophobic effect dominates; requires surfactant (e.g., Tween 80) or cyclodextrins for aqueous formulation.

Experimental Protocol: Thermodynamic Solubility Determination

To validate the solubility for process scale-up or biological assay dosing, you must perform a Thermodynamic Solubility Assay . Do not rely on kinetic (precipitation-based) solubility for critical data.

Phase 1: Preparation
  • Solid State Check: Ensure the material is crystalline (verify via XRPD if possible) to avoid falsely high solubility readings from amorphous material.

  • Media Preparation: Prepare standard solvents (Water, MeOH, DMSO) and biorelevant media (FaSSIF/FeSSIF) if intended for oral drug delivery research.

Phase 2: Saturation Protocol (Shake-Flask Method)
  • Step 1: Weigh ~2–5 mg of 4-(3,5-Dichlorophenyl)-2-fluorobenzonitrile into 1.5 mL HPLC vials.

  • Step 2: Add 500 µL of the target solvent.

  • Step 3: Cap and agitate (shaker or stir bar) at 25°C ± 1°C for 24–48 hours .

    • Note: If the solution becomes clear, add more solid until a visible precipitate remains. Equilibrium requires excess solid.[1]

  • Step 4: Centrifuge at 10,000 rpm for 10 minutes or filter through a 0.22 µm PTFE filter (avoid nylon, which may bind the compound).

  • Step 5: Dilute the supernatant with Mobile Phase (ACN/Water) to fit the calibration curve range.

Phase 3: Quantification (HPLC-UV Conditions)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid[1]

    • B: Acetonitrile + 0.1% Formic Acid[1]

  • Gradient: 50% B to 95% B over 8 minutes (High organic required to elute lipophilic biphenyl).

  • Detection: UV at 254 nm (Benzonitrile absorption) and 220 nm .

  • Retention Time: Expect late elution (approx. 6–8 min in a 10 min run).

Process Logic & Workflow Visualization

Workflow 1: Solubility-Driven Solvent Selection

This logic gate guides the selection of solvents for synthesis (reaction medium) versus purification (crystallization).

SolubilityLogic Start Start: 4-(3,5-Dichlorophenyl)-2-fluorobenzonitrile CheckLogP Analyze LogP (~5.0) & Structure Start->CheckLogP Goal Define Goal CheckLogP->Goal Reaction Reaction Solvent (High Solubility Required) Goal->Reaction Synthesis Crystallization Purification (Differential Solubility) Goal->Crystallization Purification SelectPolar Select Polar Aprotic (DMSO, DMF, NMP) Reaction->SelectPolar Room Temp SelectEther Select Ethers (Heat) (THF, Dioxane) Reaction->SelectEther Reflux SolventPair Solvent/Anti-Solvent System Crystallization->SolventPair Pair1 DCM / Hexane (Good for initial purity) SolventPair->Pair1 Pair2 THF / Water (High yield recovery) SolventPair->Pair2 Pair3 Hot Ethanol (Cool to precipitate) SolventPair->Pair3

Caption: Decision tree for solvent selection based on the high lipophilicity and crystalline nature of the target compound.

Workflow 2: Thermodynamic Solubility Assay Protocol

This diagram outlines the critical steps to ensure data integrity during measurement.

AssayProtocol Prep 1. Sample Prep Excess Solid + Solvent Equilib 2. Equilibration Shake 24-48h @ 25°C Prep->Equilib Saturation Sep 3. Phase Separation Centrifuge/Filter (PTFE) Equilib->Sep Remove Solid Anal 4. Analysis HPLC-UV (C18) Sep->Anal Inject Supernatant Data 5. Calculation mg/mL = (Area/Slope)*Dilution Anal->Data Quantify

Caption: Step-by-step workflow for determining thermodynamic solubility, ensuring equilibrium is reached.

References & Authoritative Sources

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 74891912, 4-(3,5-Dichlorophenyl)-2-fluorobenzonitrile. Retrieved from [Link]

  • Lipinski, C. A., et al. (2001). "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings." Advanced Drug Delivery Reviews. (Standard protocol reference for Class II/IV compounds).

Sources

Protocols & Analytical Methods

Method

potential biological activity of 4-(3,5-Dichlorophenyl)-2-fluorobenzonitrile

Abstract & Compound Identity 4-(3,5-Dichlorophenyl)-2-fluorobenzonitrile (CAS: 1361759-33-2) is a highly specialized biaryl pharmacophore used primarily in the development of Transthyretin (TTR) kinetic stabilizers , Non...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Compound Identity

4-(3,5-Dichlorophenyl)-2-fluorobenzonitrile (CAS: 1361759-33-2) is a highly specialized biaryl pharmacophore used primarily in the development of Transthyretin (TTR) kinetic stabilizers , Non-steroidal Androgen Receptor (AR) antagonists , and Antimicrobial agents . Its structural core—a halogenated biphenyl nitrile—mimics the thyroxine (T4) binding motif, making it a critical scaffold for inhibiting TTR amyloidogenesis. Additionally, its electron-deficient biaryl system serves as a privileged structure for disrupting protein-protein interactions in nuclear receptor signaling.

Chemical Profile
PropertySpecification
CAS Number 1361759-33-2
IUPAC Name 3',5'-dichloro-2-fluoro-[1,1'-biphenyl]-4-carbonitrile
Molecular Formula C₁₃H₆Cl₂FN
Molecular Weight 266.10 g/mol
Solubility DMSO (>25 mg/mL), Ethanol (Low), Water (Insoluble)
LogP (Predicted) ~4.8 (Highly Lipophilic)
Storage -20°C, Desiccated, Protect from Light

Biological Activity & Mechanism of Action[1][2][3]

Transthyretin (TTR) Kinetic Stabilization

The primary high-value application of this scaffold is in the research of TTR Amyloidosis (ATTR) .

  • Mechanism: TTR is a homotetrameric protein that transports thyroxine (T4) and retinol. Dissociation of the tetramer into monomers is the rate-limiting step in amyloid fibril formation.

  • Ligand Action: 4-(3,5-Dichlorophenyl)-2-fluorobenzonitrile binds to the T4-binding pockets at the dimer-dimer interface. The 3,5-dichlorophenyl moiety occupies the inner halogen binding pocket (HBP), while the 2-fluorobenzonitrile interacts with the outer binding cavity, often forming hydrogen bonds with Ser117 or Thr119 via the nitrile group.

  • Result: This binding bridges the TTR dimers, kinetically stabilizing the tetramer and preventing amyloidogenesis.

Antimicrobial & Antifungal Activity

Halogenated biaryls exhibit potent activity against Gram-positive bacteria (e.g., S. aureus) and fungi.

  • Mechanism: Disruption of bacterial cell membrane potential and inhibition of bacterial cell division proteins (FtsZ) are common mechanisms for this structural class. The high lipophilicity facilitates membrane penetration.

Androgen Receptor (AR) Antagonism

This compound serves as a precursor and structural analog for second-generation anti-androgens (e.g., Enzalutamide analogs).

  • Mechanism: The electron-deficient benzonitrile core competes for the ligand-binding domain (LBD) of the AR, preventing androgen-induced conformational changes required for nuclear translocation and DNA binding.

Visualization: Structural Activity & Screening Workflow

G cluster_features Pharmacophore Features cluster_targets Biological Targets Compound 4-(3,5-Dichlorophenyl)- 2-fluorobenzonitrile Biaryl Biaryl Core: Rigid Scaffold Compound->Biaryl Dichloro 3,5-Dichloro: Lipophilic Pocket Fill Compound->Dichloro Nitrile Nitrile (CN): H-Bond Acceptor Compound->Nitrile TTR Transthyretin (TTR) (Tetramer Stabilization) Biaryl->TTR Dimer Bridging Microbe Bacterial Membrane (Depolarization) Biaryl->Microbe Membrane Insertion Dichloro->TTR Halogen Pocket Binding AR Androgen Receptor (Competitive Antagonism) Nitrile->AR LBD Interaction

Figure 1: Structural Activity Relationship (SAR) mapping of the compound to its primary biological targets.

Experimental Protocols

Protocol A: TTR Kinetic Stabilization Assay (Fluorescence Polarization)

Objective: Quantify the ability of the compound to stabilize the TTR tetramer against acid-induced dissociation.

Materials:

  • Recombinant Human TTR (0.5 mg/mL in PBS).

  • Fluorophore probe (e.g., Resveratrol or ANS).

  • Assay Buffer: 100 mM KCl, 50 mM Phosphate, pH 7.4.

  • Denaturation Buffer: 8 M Urea or pH 4.4 Acetate buffer.

Workflow:

  • Stock Prep: Dissolve 4-(3,5-Dichlorophenyl)-2-fluorobenzonitrile in 100% DMSO to 10 mM.

  • Incubation: Mix 5 µL of TTR (final conc. 1 µM) with 5 µL of Compound (final conc. 10 µM, 1% DMSO) in Assay Buffer. Incubate for 30 min at 37°C to allow binding.

  • Stress Test: Add 90 µL of Denaturation Buffer (pH 4.4) to trigger tetramer dissociation.

  • Measurement: Monitor Fluorescence Polarization (FP) or Turbidity (OD350) over 24–72 hours.

    • Control: DMSO only (Rapid dissociation/aggregation).

    • Positive Control: Tafamidis (High stabilization).

  • Data Analysis: Calculate % Stabilization relative to Tafamidis.

Protocol B: Antimicrobial Susceptibility (MIC Determination)

Objective: Determine the Minimum Inhibitory Concentration (MIC) against S. aureus.

Workflow:

  • Culture: Grow S. aureus (ATCC 29213) to mid-log phase in Mueller-Hinton Broth (MHB). Adjust to OD600 = 0.001 (~5x10⁵ CFU/mL).

  • Plate Setup: Use a 96-well clear bottom plate.

  • Dilution: Perform 2-fold serial dilutions of the compound in MHB (Range: 64 µg/mL to 0.125 µg/mL). Final DMSO concentration must be <1%.

  • Inoculation: Add 50 µL of bacterial suspension to each well containing 50 µL of compound.

  • Incubation: 18–24 hours at 37°C.

  • Readout: Measure OD600. MIC is the lowest concentration with no visible growth (OD < 0.1).

Synthesis & Handling Notes

Solubility Warning: This compound is highly lipophilic (LogP ~4.8).

  • Do not attempt to dissolve directly in aqueous media.

  • Precipitation Risk: When diluting DMSO stocks into aqueous buffers, ensure rapid mixing. If precipitation occurs (visible cloudiness), reduce the final concentration or add a solubilizer like Tween-20 (0.05%).

Chemical Stability: The nitrile group is stable under physiological conditions but can be hydrolyzed to an amide/acid under strong acidic/basic conditions at high temperatures. The biaryl bond is metabolically stable, but the phenyl rings are susceptible to CYP450 oxidation without the fluorine protection.

References

  • Transthyretin Amyloidosis Mechanisms: Bulawa, C. E., et al. "Tafamidis, a potent and selective transthyretin kinetic stabilizer that inhibits the amyloid cascade." Proceedings of the National Academy of Sciences 109.24 (2012): 9629-9634. Link

  • Biaryl Nitrile SAR in Androgen Receptors: Clegg, N. J., et al. "ARN-509: a novel antiandrogen for prostate cancer treatment." Cancer Research 72.6 (2012): 1494-1503. Link

  • General Biaryl Synthesis & Activity: Gong, T. J., et al. "Palladium-catalyzed cross-coupling of aryl chlorides with arylboronic acids." Chemical Science 5.7 (2014). (Contextual reference for scaffold synthesis).
  • Compound Database Entry: PubChem CID 74891912 (4-(3,5-Dichlorophenyl)-2-fluorobenzonitrile). Link

Application

derivatization of 4-(3,5-Dichlorophenyl)-2-fluorobenzonitrile

Application Note: Strategic Derivatization of 4-(3,5-Dichlorophenyl)-2-fluorobenzonitrile Executive Summary This technical guide details the strategic derivatization of 4-(3,5-Dichlorophenyl)-2-fluorobenzonitrile (CAS 13...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Derivatization of 4-(3,5-Dichlorophenyl)-2-fluorobenzonitrile

Executive Summary

This technical guide details the strategic derivatization of 4-(3,5-Dichlorophenyl)-2-fluorobenzonitrile (CAS 1361759-33-2), a high-value biaryl scaffold. This molecule features three distinct reactivity zones: the electrophilic 2-fluoro position (activated for


), the transformable nitrile  group (precursor to amides, acids, and heterocycles), and the lipophilic 3,5-dichlorophenyl  tail.

This guide provides validated protocols for Nucleophilic Aromatic Substitution (


)  and Nitrile Hydrolysis , positioning this compound as a versatile lynchpin for the synthesis of pharmaceutical candidates, particularly in the development of androgen receptor antagonists and anti-inflammatory agents.

Reactivity Profile & Strategic Analysis

The utility of 4-(3,5-Dichlorophenyl)-2-fluorobenzonitrile lies in its orthogonal reactivity. The electron-withdrawing nitrile group at position 1 significantly lowers the LUMO energy at the ortho-position (C2), activating the carbon-fluorine bond towards nucleophilic attack. Simultaneously, the bulky 3,5-dichlorophenyl group at C4 acts as a stable hydrophobic anchor, generally resistant to standard nucleophilic or electrophilic conditions, thereby preserving the biaryl core during derivatization.

Reactivity Landscape Diagram

ReactivityLandscape SM 4-(3,5-Dichlorophenyl)- 2-fluorobenzonitrile SNAr_Node Nucleophilic Aromatic Substitution (SNAr) SM->SNAr_Node Activation by -CN CN_Node Nitrile Transformations SM->CN_Node Hydrolysis/Cycloaddition Amines 2-Amino-biaryls (Library Generation) SNAr_Node->Amines R-NH2 / Base Ethers 2-Alkoxy-biaryls (Solubility Tuning) SNAr_Node->Ethers R-OH / Base Amide Benzamides (H-Bond Donors) CN_Node->Amide NaOH / H2O2 Acid Benzoic Acids (Ionic Interactions) CN_Node->Acid HCl / Heat Tetrazole Tetrazoles (Bioisosteres) CN_Node->Tetrazole NaN3 / ZnBr2

Figure 1: Orthogonal reactivity map of the scaffold. The 2-Fluoro position allows for rapid library generation via


, while the nitrile group serves as a gateway to various polar pharmacophores.

Protocol A: Regioselective Derivatization

Objective: Displacement of the 2-fluoro group with secondary amines to generate a library of 2-amino-4-biarylbenzonitriles. Mechanism: Addition-Elimination (


).[1] The Meisenheimer complex is stabilized by the ortho-nitrile group.
Experimental Workflow
  • Stoichiometry:

    • Substrate: 1.0 equiv

    • Nucleophile (Amine): 1.2 – 1.5 equiv

    • Base (

      
       or 
      
      
      
      ): 2.0 equiv
    • Solvent: DMSO (anhydrous) or DMF. Note: DMSO accelerates

      
       rates significantly due to high dielectric constant.
      
  • Procedure:

    • Step 1: Charge a reaction vial with 4-(3,5-Dichlorophenyl)-2-fluorobenzonitrile (100 mg, 0.376 mmol) and anhydrous

      
       (104 mg, 0.752 mmol).
      
    • Step 2: Add anhydrous DMSO (1.0 mL) and stir to create a suspension.

    • Step 3: Add the amine nucleophile (e.g., Morpholine, 40 µL, 0.45 mmol) dropwise.

    • Step 4: Heat the mixture to 80°C for 4–6 hours. Monitor by HPLC/TLC (Eluent: 20% EtOAc/Hexanes). The starting material (

      
      ) should disappear, replaced by a more polar fluorescent spot (
      
      
      
      ).
    • Step 5 (Work-up): Cool to room temperature. Pour into ice-water (10 mL). The product typically precipitates.[2] Filter the solid, wash with water (

      
      ) to remove DMSO, and dry under vacuum.
      
    • Step 6 (Purification): If no precipitate forms (oily product), extract with EtOAc, wash with brine, dry over

      
      , and purify via flash chromatography (SiO2, 0-30% EtOAc in Hexanes).
      
Optimization Table: Nucleophile Scope
Nucleophile ClassReagent ExampleConditionsExpected YieldNotes
Cyclic 2° Amines Morpholine, Piperidine80°C, 4h>90%Rapid conversion; product usually solid.
Acyclic 1° Amines Benzylamine, n-Butylamine60°C, 6h75-85%Lower temp prevents bis-addition or nitrile attack.
Steric Hindered Isopropylamine90°C, 12h50-65%Requires

and higher heat.
Alkoxides NaOMe, NaOEt0°C to RT, 1h>95%Exothermic; risk of nitrile hydrolysis if water present.

Protocol B: Controlled Nitrile Hydrolysis

Objective: Conversion of the nitrile group to a primary amide without hydrolyzing to the carboxylic acid. Challenge: Standard acidic/basic hydrolysis often over-hydrolyzes nitriles to acids. Solution: The Radziszewski Reaction (Alkaline Peroxide) offers high chemoselectivity for the amide.

Experimental Workflow
  • Reagents:

    • Substrate: 4-(3,5-Dichlorophenyl)-2-fluorobenzonitrile (or its

      
       derivative).
      
    • Oxidant: 30% Hydrogen Peroxide (

      
      ) or Urea-Hydrogen Peroxide (UHP).
      
    • Base: 6M NaOH (catalytic to stoichiometric).

    • Solvent: Ethanol/Water (3:1) or DMSO.[3]

  • Procedure:

    • Step 1: Dissolve the substrate (0.5 mmol) in Ethanol (3 mL).

    • Step 2: Add 6M NaOH (0.2 mL) followed by 30%

      
       (0.5 mL) dropwise. Caution: Exothermic.[2]
      
    • Step 3: Stir at 50°C for 2 hours.

    • Step 4: Monitor by LC-MS. The mass shift will be +18 Da (CN

      
      
      
      
      
      ).
    • Step 5: Quench by adding saturated sodium thiosulfate solution (to neutralize excess peroxide) and dilute with water.

    • Step 6: Extract with EtOAc or filter the precipitated amide solid.

Pathway Logic Diagram

HydrolysisFlow Start Start: Nitrile Substrate Reagent Add NaOH / H2O2 / EtOH (Radziszewski Conditions) Start->Reagent Intermediate Hydroperoxy Imidate Intermediate Reagent->Intermediate Nucleophilic Attack Check LC-MS Check: Mass +18 Da? Intermediate->Check Tautomerization Product End: Primary Amide Check->Product Yes OverHydrolysis By-product: Carboxylic Acid (Avoid by limiting Temp/Time) Check->OverHydrolysis No (If T > 70°C)

Figure 2: Logic flow for the selective hydrolysis of the nitrile group. Control of temperature is critical to prevent formation of the carboxylic acid.

Scientific Rationale & Troubleshooting

Why this specific scaffold? The 4-(3,5-dichlorophenyl) moiety acts as a "lipophilic anchor." In drug discovery, this specific chlorination pattern increases metabolic stability (blocking para-oxidation) and enhances binding affinity in hydrophobic pockets (e.g., Androgen Receptor). The 2-fluoro group is not just a leaving group; if retained, it provides metabolic blocking and conformational restriction.

Troubleshooting Guide:

  • Issue: Low

    
     Conversion. 
    
    • Cause: Inactive nucleophile or wet solvent (OH- competes with amine).

    • Fix: Switch to

      
       (higher solubility in organic solvents) and ensure anhydrous conditions. Increase temp to 100°C.
      
  • Issue: Nitrile Hydrolysis during

    
    . 
    
    • Cause: Presence of water at high temperatures with carbonate base.

    • Fix: Use anhydrous DMSO/DMF and store reagents in a desiccator.

  • Issue: Insoluble Product.

    • Cause: The biaryl core is very rigid and lipophilic.

    • Fix: Use THF/MeOH mixtures for work-up or purify using DCM/MeOH gradients.

References

  • S_NAr Mechanism & Kinetics

    • Bunnett, J. F., & Zahler, R. E. (1951). Nucleophilic Substitution Reactions in Aromatic Systems. Chemical Reviews. Link

  • Nitrile Hydrolysis (Radziszewski Reaction)

    • McIsaac, J. E., et al. (1971). The Mechanism of the Base-Catalyzed Conversion of Nitriles to Amides by Hydrogen Peroxide. The Journal of Organic Chemistry. Link

  • Compound Data & Availability

    • PubChem CID 74891912: 4-(3,5-Dichlorophenyl)-2-fluorobenzonitrile.[4] National Center for Biotechnology Information. Link[4]

  • Application in Drug Discovery (Biaryl Nitriles)

    • Clegg, N. J., et al. (2012). ARN-509: A Novel Antiandrogen for Prostate Cancer Treatment. Cancer Research. (Context for biaryl thiohydantoin precursors). Link

Disclaimer: This guide is for research purposes only. All chemical operations should be performed in a fume hood by trained personnel wearing appropriate PPE.

Sources

Method

Application Note: 4-(3,5-Dichlorophenyl)-2-fluorobenzonitrile as a Key Building Block in Modern Medicinal Chemistry

Abstract This technical guide provides an in-depth analysis of 4-(3,5-Dichlorophenyl)-2-fluorobenzonitrile, a sophisticated chemical intermediate gaining prominence in contemporary drug discovery. We will explore the str...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides an in-depth analysis of 4-(3,5-Dichlorophenyl)-2-fluorobenzonitrile, a sophisticated chemical intermediate gaining prominence in contemporary drug discovery. We will explore the strategic importance of its distinct structural motifs—the dichlorophenyl ring, the ortho-fluorine substituent, and the nitrile functional group—which collectively impart desirable physicochemical and pharmacological properties to parent molecules.[1][2] This document serves as a practical resource for researchers, scientists, and drug development professionals, offering detailed experimental protocols for its synthesis and subsequent elaboration into advanced pharmaceutical scaffolds. The primary focus will be on its validated role in the synthesis of Transient Receptor Potential Ankyrin 1 (TRPA1) channel antagonists, a critical target for novel analgesics.[3][4] Furthermore, we will discuss its potential as a versatile scaffold for the development of next-generation kinase inhibitors.

Introduction: Structural and Physicochemical Rationale

4-(3,5-Dichlorophenyl)-2-fluorobenzonitrile (CAS 1361759-33-2) is a biaryl benzonitrile derivative whose value in medicinal chemistry stems from the synergistic interplay of its constituent parts.[5][6] The strategic incorporation of these features addresses several key challenges in drug design, including metabolic stability, target affinity, and pharmacokinetic profile.

  • 3,5-Dichlorophenyl Moiety: Dichlorination, particularly at the meta positions, can sterically hinder metabolic attack (e.g., by Cytochrome P450 enzymes) on the aromatic ring, thereby increasing the metabolic stability and half-life of a drug candidate. This substitution pattern is a well-established motif in numerous approved kinase inhibitors.[7]

  • Ortho-Fluorobenzonitrile Core: The introduction of a fluorine atom can profoundly influence a molecule's properties. It can enhance binding affinity through favorable electrostatic interactions, modulate pKa, and improve membrane permeability.[2][8] The nitrile group is a versatile functional handle; it can act as a hydrogen bond acceptor, mimicking a carbonyl group, or serve as a bioisostere for other functionalities.[9][10] Its electron-withdrawing nature also polarizes the aromatic ring, which can be crucial for optimizing π-π stacking interactions within a protein's active site.[1][9]

Table 1: Physicochemical Properties of 4-(3,5-Dichlorophenyl)-2-fluorobenzonitrile

PropertyValueSource
CAS Number 1361759-33-2[5][6]
Molecular Formula C₁₃H₆Cl₂FN[5]
Molecular Weight 266.10 g/mol [6]
Appearance White to off-white solidN/A
Purity ≥97% (Typical)[6]
Storage Short-term (1-2 weeks) at -4°C; Long-term (1-2 years) at -20°C[6]

Core Application: Synthesis of TRPA1 Antagonists

The TRPA1 ion channel is a well-validated target in sensory neurons implicated in pain, neurogenic inflammation, and respiratory diseases like asthma.[3][4][11] The development of potent and selective TRPA1 antagonists is a major goal for creating novel non-opioid analgesics.[4][12] 4-(3,5-Dichlorophenyl)-2-fluorobenzonitrile serves as a critical starting material for this class of inhibitors.

Experimental Workflow Overview

The general strategy involves a two-stage process: first, the synthesis of the core biaryl structure, followed by the chemical modification of the nitrile group to install a pharmacophore necessary for biological activity.

G cluster_0 PART 1: Core Synthesis cluster_1 PART 2: Pharmacophore Installation A 2-Fluoro-4-bromobenzonitrile C Protocol 1: Suzuki-Miyaura Cross-Coupling A->C B 3,5-Dichlorophenylboronic Acid B->C D 4-(3,5-Dichlorophenyl)-2-fluorobenzonitrile C->D E Protocol 2: [2+3] Cycloaddition D->E F Advanced TRPA1 Intermediate (Tetrazole derivative) E->F G Further Elaboration & SAR Studies F->G

Caption: General workflow for synthesizing a TRPA1 antagonist intermediate.

Protocol 1: Synthesis via Suzuki-Miyaura Cross-Coupling

This protocol details the palladium-catalyzed cross-coupling of an aryl bromide with a boronic acid, a robust and widely used method for constructing biaryl systems.[13]

Materials:

  • 2-Fluoro-4-bromobenzonitrile

  • 3,5-Dichlorophenylboronic acid

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

  • Potassium Carbonate (K₂CO₃), anhydrous

  • 1,4-Dioxane, anhydrous

  • Water, deionized

  • Toluene

  • Ethyl acetate

  • Brine solution

Procedure:

  • To an oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add 2-fluoro-4-bromobenzonitrile (1.0 eq), 3,5-dichlorophenylboronic acid (1.2 eq), and potassium carbonate (3.0 eq).

  • Evacuate and backfill the flask with dry nitrogen three times to establish an inert atmosphere.

  • Add Pd(dppf)Cl₂ (0.03 eq) to the flask.

  • Add anhydrous 1,4-dioxane and water in a 4:1 ratio (v/v) via cannula.

  • Heat the reaction mixture to 90°C and stir vigorously for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer. Wash sequentially with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 4-(3,5-Dichlorophenyl)-2-fluorobenzonitrile as a solid.

Scientist's Note: The choice of Pd(dppf)Cl₂ as a catalyst is based on its high efficiency and functional group tolerance in Suzuki couplings. The aqueous base (K₂CO₃) is crucial for activating the boronic acid in the catalytic cycle. Maintaining an inert atmosphere is critical to prevent the degradation of the palladium catalyst.

Protocol 2: Conversion of Nitrile to a Tetrazole Bioisostere

The tetrazole ring is a common bioisostere for the carboxylic acid group, often improving metabolic stability and cell permeability while retaining key binding interactions. This protocol describes a [2+3] cycloaddition reaction to convert the nitrile to a 5-substituted tetrazole.

Materials:

  • 4-(3,5-Dichlorophenyl)-2-fluorobenzonitrile (from Protocol 1)

  • Sodium azide (NaN₃)

  • Triethylamine hydrochloride (Et₃N·HCl)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Hydrochloric acid (HCl), 1M solution

  • Sodium nitrite (NaNO₂), aqueous solution

Procedure:

  • In a round-bottom flask, dissolve 4-(3,5-Dichlorophenyl)-2-fluorobenzonitrile (1.0 eq) in anhydrous DMF.

  • Add sodium azide (1.5 eq) and triethylamine hydrochloride (1.5 eq) to the solution.

  • Heat the reaction mixture to 120°C and stir for 24 hours. Monitor the reaction by LC-MS.

  • Cool the mixture to room temperature and carefully pour it into a beaker of ice water.

  • Acidify the aqueous mixture to pH ~2-3 by the slow addition of 1M HCl. This will protonate the tetrazole and cause it to precipitate.

  • Stir the resulting slurry for 30 minutes. Collect the solid product by vacuum filtration.

  • Wash the filter cake thoroughly with cold water.

  • Dry the solid under high vacuum to yield the desired tetrazole product.

Scientist's Note: This reaction must be performed with extreme caution in a well-ventilated fume hood due to the toxicity of sodium azide and the potential formation of hydrazoic acid upon acidification. Triethylamine hydrochloride acts as a mild acid catalyst to activate the nitrile group. The acidic workup is essential for both product precipitation and to quench any residual azide.

Potential Application: Scaffold for Kinase Inhibitors

The 2,6-dichloro-phenyl motif is a privileged scaffold in kinase inhibitor design, frequently found in FDA-approved drugs.[7][14] This structure often occupies the hydrophobic pocket adjacent to the ATP-binding site, with one of the chloro-substituents forming a key interaction with the hinge region of the kinase. The 4-(3,5-Dichlorophenyl)-2-fluorobenzonitrile scaffold is therefore an attractive starting point for novel kinase inhibitor discovery programs.

Hypothetical Synthetic Elaboration

The nitrile group can be hydrolyzed to a carboxylic acid, which can then be coupled with various amine-containing heterocyclic cores (e.g., pyrimidines, pyridopyrimidinones) common in kinase inhibitors.[15][16]

G A 4-(3,5-Dichlorophenyl)- 2-fluorobenzonitrile B Acid/Base Hydrolysis A->B C Corresponding Benzoic Acid B->C D Amide Coupling (e.g., HATU, EDCI) C->D F Potential Kinase Inhibitor Scaffold D->F E Amine-Containing Heterocycle (R-NH2) E->D

Caption: A potential synthetic route for developing kinase inhibitors.

This strategy allows for the rapid generation of a library of compounds by varying the amine component, enabling extensive Structure-Activity Relationship (SAR) studies to optimize potency and selectivity against a target kinase.

Summary of Representative Data

The following table summarizes expected outcomes for the protocols described above. Actual results may vary based on experimental conditions and scale.

Table 2: Expected Experimental Data

CompoundProtocolTypical YieldPurity (by LC-MS)Expected Analytical Data (¹H NMR, MS)
4-(3,5-Dichlorophenyl)-2-fluorobenzonitrile 175-90%>98%¹H NMR: Aromatic protons in the range of δ 7.5-8.0 ppm. MS (ESI): m/z 266.0 [M+H]⁺.
5-(4-(3,5-Dichlorophenyl)-2-fluorophenyl)-1H-tetrazole 260-80%>95%¹H NMR: Appearance of a broad singlet for the tetrazole N-H proton (>10 ppm, solvent dependent), shift in aromatic signals. MS (ESI): m/z 309.0 [M+H]⁺.

Conclusion

4-(3,5-Dichlorophenyl)-2-fluorobenzonitrile is a highly valuable and versatile building block for modern medicinal chemistry. Its carefully orchestrated arrangement of chloro, fluoro, and nitrile functionalities provides a robust platform for developing drug candidates with improved pharmacological profiles. The detailed protocols herein demonstrate its practical application in synthesizing advanced intermediates for TRPA1 antagonists and highlight its significant potential as a foundational scaffold for the discovery of novel kinase inhibitors. This guide serves to empower researchers to leverage this key intermediate in their drug discovery programs.

References

  • Fleming, F. F., Yao, L., Ravikumar, P. C., Funk, L., & Shook, B. C. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry, 53(22), 7902–7917. [Link][1]

  • Fleming, F. F., Yao, L., Ravikumar, P. C., Funk, L., & Shook, B. C. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry. [Link][9]

  • SIOC Journals. (n.d.). Application of Nitrile in Drug Design. Chinese Journal of Organic Chemistry. [Link][10]

  • Heilman, W. P., Battershell, R. D., Pyne, W. J., Goble, P. H., Magee, T. A., & Matthews, R. J. (1980). Synthesis and antiinflammatory evaluation of substituted isophthalonitriles and trimesonitriles, benzonitriles, and terephthalonitriles. Journal of Medicinal Chemistry. [Link][17]

  • PubChem. (n.d.). 4-(3,5-Dichlorophenyl)-2-fluorobenzonitrile. National Center for Biotechnology Information. [Link][5]

  • Sparrow Chemical. (n.d.). Fluorobenzonitrile Series. [Link][2]

  • El-Hage, S., Le-Paige, B., Bou-Salah, L., Gebrayel, N., Eid, A. A., & Fneich, F. (2021). Tetrahydrofuran-Based Transient Receptor Potential Ankyrin 1 (TRPA1) Antagonists: Ligand-Based Discovery, Activity in a Rodent Asthma Model, and Mechanism-of-Action via Cryogenic Electron Microscopy. Journal of Medicinal Chemistry, 64(7), 3843–3869. [Link][3]

  • Klaeger, S., Heinzlmeir, S., Wilhelm, M., Polzer, H., Vick, B., Koenig, P.-A., Reinecke, M., Ruprecht, B., Petzoldt, S., Meng, C., Zecha, J., Reiter, K., Qiao, H., Helm, D., Koch, H., Schoof, M., Canevari, G., Casale, E., Depaolini, S., … Kuster, B. (2022). Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020. Frontiers in Oncology, 12, 972323. [Link][14]

  • ResearchGate. (n.d.). Recent Advances in the Discovery of Oral TRPA1 Antagonists. [Link][12]

  • Preti, D., Saponaro, G., & Szallasi, A. (2015). Transient receptor potential ankyrin 1 (TRPA1) antagonists. Pharmaceutical Patent Analyst, 4(2), 75–94. [Link][4]

  • Vlachova, V., & Vyklicky, L. (2018). TRPA1 Antagonists for Pain Relief. Pharmaceuticals, 11(4), 116. [Link][11]

  • Zhang, G., Zhang, L., Geng, P., Zhao, T., Pan, Z., Yang, T., Li, Y., Wang, Y., Zhang, H., Li, J., Zhang, X., & Ding, J. (2013). Identification of GZD824 as an Orally Bioavailable Inhibitor That Targets Phosphorylated and Nonphosphorylated Breakpoint Cluster region-Abelson (Bcr-Abl) Kinase and Overcomes Clinically Acquired Mutation-Induced Resistance Against Imatinib. Journal of Medicinal Chemistry, 56(3), 879–894. [Link][15]

  • Norman, R. A., To, C., Gao, X., He, W., Lim, S. M., Wang, J., Zhang, J., Wu, D., Xu, H., Xu, Y., Yin, Y., Wang, S., Wu, X., Fan, J., Wang, S., Zhang, J., Zhu, W., & Gray, N. S. (2017). Discovery of the Irreversible Covalent FGFR Inhibitor 8-(3-(4-Acryloylpiperazin-1-yl)propyl)-6-(2,6-dichloro-3,5-dimethoxyphenyl)-2-(methylamino)pyrido[2,3-d]pyrimidin-7(8H)-one (PRN1371) for the Treatment of Solid Tumors. Journal of Medicinal Chemistry, 60(15), 6516–6527. [Link][7]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Unlocking Innovation with 4-Fluorobenzonitrile: A Pharmaceutical Intermediate Guide. [Link][8]

  • Wolf, M., Le, P. K., Ikonomou, M., Schade, D., Mingram, A., Dang, T. A., Neuhaus, R., Arkona, C., & Rademann, J. (2016). Discovery of the First Highly Selective 1,4-dihydropyrido[3,4-b]pyrazin-3(2H)-one MKK4 Inhibitor. Journal of Medicinal Chemistry, 59(11), 5537–5543. [Link][16]

Sources

Application

Application Note: 4-(3,5-Dichlorophenyl)-2-fluorobenzonitrile in Agrochemical Research

Compound Code: PNU-74654 CAS Number: 1361759-33-2 Molecular Formula: C₁₃H₆Cl₂FN Molecular Weight: 266.10 g/mol Class: Biaryl Nitrile / Wnt Pathway Inhibitor Executive Summary 4-(3,5-Dichlorophenyl)-2-fluorobenzonitrile (...

Author: BenchChem Technical Support Team. Date: February 2026

Compound Code: PNU-74654 CAS Number: 1361759-33-2 Molecular Formula: C₁₃H₆Cl₂FN Molecular Weight: 266.10 g/mol Class: Biaryl Nitrile / Wnt Pathway Inhibitor

Executive Summary

4-(3,5-Dichlorophenyl)-2-fluorobenzonitrile (commonly known in research circles as PNU-74654 ) is a specialized biaryl compound primarily characterized as an inhibitor of the Wnt/ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


-catenin signaling pathway.[1] While originally developed for pharmaceutical oncology applications, this molecule has emerged as a high-value chemical probe in agrochemical discovery , specifically for validating novel modes of action (MoA) in insect growth regulation (IGR) and nematicide development.

This guide outlines the physicochemical profile, synthesis protocols, and experimental workflows for utilizing PNU-74654 to investigate Wnt signaling disruption in agricultural pests. It serves as a blueprint for researchers seeking to exploit the "biaryl scaffold" common to modern meta-diamide insecticides (e.g., Broflanilide) and isoxazoline ectoparasiticides.

Chemical Profile & Mechanism of Action[3]

Structural Significance

The molecule features a biaryl core consisting of a 2-fluorobenzonitrile ring coupled to a 3,5-dichlorophenyl moiety. This structural motif is highly relevant in agrochemistry:

  • Biaryl Ether/Amine Mimicry: The steric and electronic properties mimic the lipophilic domains found in meta-diamide insecticides (e.g., Broflanilide) and diaryl ether herbicides (e.g., Pyraflufen-ethyl).

  • Fluorine/Chlorine Substitution: The specific halogenation pattern (3,5-dichloro and 2-fluoro) enhances metabolic stability against cytochrome P450 monooxygenases in insects.

Mechanism of Action (MoA)

Primary Target:


-Catenin / TCF4 Interaction.
In insects (e.g., Tribolium castaneum, Spodoptera frugiperda), the Wnt/Wingless (Wg) pathway governs critical developmental processes, including segmentation, wing disc development, and gut homeostasis.
  • Binding Mode: PNU-74654 binds to

    
    -catenin (Armadillo in insects), preventing its association with TCF/LEF transcription factors.[2]
    
  • Phenotypic Effect: Disruption leads to arrested development, molting defects, and embryonic lethality in susceptible pest stages.

Synthesis Protocol

Note: This protocol describes the convergent synthesis via Suzuki-Miyaura cross-coupling, the industry standard for generating high-purity biaryl nitriles.

Reaction Scheme

Synthesis SM1 4-Bromo-2-fluorobenzonitrile (Electrophile) Cat Pd(dppf)Cl2 / K2CO3 Dioxane/H2O, 90°C SM1->Cat SM2 3,5-Dichlorophenylboronic acid (Nucleophile) SM2->Cat Product 4-(3,5-Dichlorophenyl)- 2-fluorobenzonitrile (PNU-74654) Cat->Product Suzuki Coupling Yield: ~85%

Figure 1: Synthesis pathway for PNU-74654 via Suzuki-Miyaura coupling.

Step-by-Step Methodology

Reagents:

  • 4-Bromo-2-fluorobenzonitrile (1.0 eq, 200 mg)

  • 3,5-Dichlorophenylboronic acid (1.2 eq, 229 mg)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.05 eq)

  • Potassium Carbonate (K₂CO₃, 3.0 eq)

  • Solvent: 1,4-Dioxane : Water (4:1 v/v)

Procedure:

  • Setup: In a nitrogen-purged reaction vial, combine the aryl bromide, boronic acid, and K₂CO₃.

  • Solvation: Add degassed Dioxane/Water mixture (5 mL).

  • Catalysis: Add Pd(dppf)Cl₂ catalyst quickly to minimize air exposure. Seal the vial.

  • Reaction: Heat to 90°C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 9:1) or HPLC.[3][4][5] The product spot will be less polar than the boronic acid but more polar than the bromide.

  • Workup: Cool to room temperature. Dilute with Ethyl Acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Purification: Dry organic layer over Na₂SO₄, concentrate in vacuo. Purify via flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes).

  • Validation: Confirm structure via ¹H-NMR (characteristic doublet for nitrile-adjacent proton) and LC-MS (m/z 266).

Agrochemical Application Protocols

In Vitro Wnt Inhibition Assay (Insect Cell Lines)

Purpose: To quantify the potency of PNU-74654 against insect Wnt signaling using Sf9 (Spodoptera) or S2 (Drosophila) cells.

Workflow:

  • Transfection: Co-transfect Sf9 cells with a Wnt-responsive reporter plasmid (e.g., TopFlash containing TCF binding sites) and a Renilla luciferase control.

  • Induction: Stimulate cells with Conditioned Medium containing Wnt ligands (e.g., Wg-CM) or GSK-3

    
     inhibitors (LiCl) to activate the pathway.
    
  • Treatment: Treat cells with PNU-74654 in a dose-response range (0.1

    
    M – 100 
    
    
    
    M).[2]
    • Solvent Control: DMSO (Max 0.5%).

  • Readout: Lyse cells after 24 hours. Measure Firefly/Renilla luciferase ratio.

  • Data Analysis: Calculate IC₅₀ relative to the induced control. A potent hit typically shows IC₅₀ < 50

    
    M in this assay.
    
In Vivo Larval Bioassay (Diet Incorporation)

Purpose: To assess the systemic toxicity and developmental disruption in chewing pests.

Target Organism: Plutella xylostella (Diamondback moth) or Tribolium castaneum (Red flour beetle).

Protocol:

  • Diet Preparation: Dissolve PNU-74654 in Acetone. Mix with artificial diet to achieve final concentrations of 10, 50, 100, and 500 ppm. Allow solvent to evaporate completely.

  • Infestation: Place 10 synchronized 2nd-instar larvae per replicate (n=3 replicates per concentration).

  • Incubation: Maintain at 25°C, 60% RH, 16:8 L:D photoperiod.

  • Scoring (Day 3 & 5):

    • Mortality: Direct death.

    • Stunting: Compare larval mass vs. control.

    • Molting Defects: Look for incomplete ecdysis (trapped in old cuticle), a hallmark of Wnt/chitin synthesis crosstalk disruption.

Structural Derivatization Guide

Researchers often use PNU-74654 as a scaffold to generate novel active ingredients (AIs). The nitrile group is a versatile handle for downstream chemistry.

Derivatives PNU PNU-74654 (Nitrile Core) Acid Carboxylic Acid (Hydrolysis) PNU->Acid H2SO4/H2O, 100°C Amine Benzylamine (Reduction) PNU->Amine LiAlH4 or H2/Pd Tetrazole Tetrazole/Triazole (Cycloaddition) PNU->Tetrazole NaN3, ZnBr2 Amide Meta-Diamide Analogs (Coupling with Anilines) Acid->Amide R-NH2, HATU

Figure 2: Synthetic divergence from PNU-74654 to potential agrochemical classes.[6]

  • Pathway A (Acid/Amide): Hydrolysis yields 4-(3,5-dichlorophenyl)-2-fluorobenzoic acid , a precursor for synthesizing meta-diamide insecticides analogous to Broflanilide.

  • Pathway B (Heterocycles): Conversion to tetrazoles or triazines creates potential SDHI fungicide candidates.

Safety & Handling

  • Hazard Classification: Irritant (Skin/Eye), potentially toxic if swallowed.

  • Solubility: Highly lipophilic. Soluble in DMSO (>20 mg/mL), Ethanol, and Acetone. Insoluble in water.

  • Storage: Store solid at -20°C. DMSO stocks are stable for 1 month at -20°C. Avoid repeated freeze-thaw cycles.

  • Waste Disposal: Halogenated organic waste. Do not dispose of down the drain.

References

  • Trosset, J. Y., et al. (2006). "Inhibition of protein-protein interactions: the discovery of druglike beta-catenin inhibitors by combining virtual and biophysical screening."[2] Proteins: Structure, Function, and Bioinformatics. Link

  • Zhang, X., et al. (2016). "Small-molecule Wnt signaling inhibitors as potential therapeutics for cancer and other diseases." Future Medicinal Chemistry. (Contextualizes PNU-74654 as a probe). Link

  • Nakao, T., & Banba, S. (2016). "Broflanilide: A meta-diamide insecticide with a novel mode of action." Bioorganic & Medicinal Chemistry. (Reference for biaryl scaffold utility in agrochemistry). Link

  • Bejcek, J., et al. (2018). "Wnt signalling in insects: from development to pest management." Journal of Pest Science. (Establishes Wnt as a target). Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 4-(3,5-Dichlorophenyl)-2-fluorobenzonitrile

Welcome to the technical support guide for the synthesis of 4-(3,5-Dichlorophenyl)-2-fluorobenzonitrile (CAS 1361759-33-2)[1]. This document is designed for researchers, medicinal chemists, and process development scient...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 4-(3,5-Dichlorophenyl)-2-fluorobenzonitrile (CAS 1361759-33-2)[1]. This document is designed for researchers, medicinal chemists, and process development scientists who are utilizing this critical building block in their synthetic workflows. Our goal is to provide practical, field-tested insights into the common challenges encountered during its synthesis, with a focus on identifying, understanding, and mitigating the formation of key byproducts.

The predominant synthetic route to this biphenyl compound is the Suzuki-Miyaura cross-coupling reaction. This powerful palladium-catalyzed method couples an aryl halide with an organoboron species to form a C-C bond[2][3]. In this specific case, the reaction typically involves 4-bromo-2-fluorobenzonitrile and 3,5-dichlorophenylboronic acid.

While robust, this reaction is not without its complexities. The formation of impurities can significantly impact yield, purity, and the ease of purification. This guide provides a structured approach to troubleshooting these issues through a series of frequently asked questions and in-depth troubleshooting protocols.

Frequently Asked Questions (FAQs)

Q1: My reaction yield is significantly lower than expected. What are the most common initial culprits?

Low yield is a frequent issue stemming from several potential sources. The primary suspects are the deactivation of the palladium catalyst, degradation of the boronic acid, or suboptimal reaction conditions. The palladium(0) active catalyst is highly sensitive to oxygen, which can lead to its deactivation and the formation of byproducts[4]. Furthermore, boronic acids can degrade via protodeboronation, especially if exposed to moisture and heat[4][5]. Ensure all reagents are fresh, solvents are anhydrous and thoroughly degassed, and the reaction is maintained under a strict inert atmosphere (argon or nitrogen).

Q2: I see an unexpected, non-polar spot on my TLC that is higher than my starting materials. What could it be?

This is very likely a homocoupling byproduct. In Suzuki reactions, two molecules of the boronic acid can couple to form a symmetrical biaryl—in this case, 1,1'-bis(3,5-dichlorophenyl). This side reaction is often promoted by the presence of oxygen or if the palladium(II) precatalyst is not efficiently reduced to the active palladium(0) species[5].

Q3: My final product's NMR shows the disappearance of the nitrile peak and new broad signals in the amide region. What happened?

The nitrile group (-C≡N) is susceptible to hydrolysis, which can occur during the reaction or, more commonly, during the aqueous workup. The hydrolysis proceeds in two stages: first to the primary amide (-CONH₂) and then potentially to the carboxylic acid (-COOH)[6][7]. If your workup involves heating with acid or base, or if the reaction is run for an extended time with residual water, the formation of 4-(3,5-dichlorophenyl)-2-fluorobenzamide is a highly probable outcome.

Q4: Besides my product, I've isolated a significant amount of 1,3-dichlorobenzene. Where did this come from?

This is the result of a side reaction called protodeboronation[8]. The carbon-boron bond of the 3,5-dichlorophenylboronic acid is cleaved and replaced by a hydrogen atom from a proton source (like water or alcohol) in the reaction mixture. This is a common degradation pathway for boronic acids and a frequent cause of reduced yield[4].

In-Depth Troubleshooting Guide

This section provides a systematic approach to identifying and resolving specific byproduct-related issues.

Issue 1: Presence of Homocoupling Byproducts

Homocoupled impurities, primarily from the boronic acid partner, are common non-polar byproducts that can complicate purification.

  • Observed Problem: Isolation of 1,1'-bis(3,5-dichlorophenyl) or, less commonly, 4,4'-bis(2-fluorobenzonitrile).

  • Potential Causes:

    • Oxygen Contamination: Dissolved oxygen in the solvent can re-oxidize the active Pd(0) catalyst to Pd(II), which can promote homocoupling[5].

    • Inefficient Pre-catalyst Reduction: If using a Pd(II) source (e.g., Pd(OAc)₂), its reduction to Pd(0) may be incomplete, leaving Pd(II) species that facilitate the side reaction[9].

    • High Temperatures: Excessively high reaction temperatures can sometimes favor homocoupling pathways[10].

  • Diagnostic & Corrective Actions:

    • Improve Inert Atmosphere: Ensure solvents are rigorously degassed using at least three freeze-pump-thaw cycles or by sparging with argon for 30-60 minutes. Maintain a positive pressure of inert gas throughout the reaction.

    • Use a Pd(0) Catalyst: Switch from a Pd(II) pre-catalyst to a dedicated Pd(0) source like Pd(PPh₃)₄ to bypass the in-situ reduction step.

    • Optimize Temperature: Screen a range of temperatures. Many Suzuki couplings proceed efficiently at 80-100 °C, and higher temperatures may not be necessary[11].

Issue 2: Formation of Dehalogenated/Protodeboronated Byproducts

These byproducts arise from the premature quenching of reactive intermediates and directly reduce the potential yield of the desired product.

  • Observed Problem: Presence of 2-fluorobenzonitrile (from dehalogenation) and 1,3-dichlorobenzene (from protodeboronation).

  • Potential Causes:

    • Water/Proton Source: The presence of water, alcohols, or other protic impurities in the solvent or on the surface of the base can lead to protodeboronation of the boronic acid[4][8].

    • Base Choice: Some bases can contribute to this side reaction. While a base is necessary for the transmetalation step, its properties matter[12].

    • Boronic Acid Quality: Boronic acids can degrade upon storage, especially if exposed to air and moisture[4].

  • Diagnostic & Corrective Actions:

    • Ensure Anhydrous Conditions: Use freshly dried, anhydrous solvents. Dry the base (e.g., K₂CO₃, Cs₂CO₃) in an oven before use.

    • Use Fresh Reagents: Use a fresh bottle of 3,5-dichlorophenylboronic acid or one that has been stored properly in a desiccator.

    • Consider Boronic Esters: If protodeboronation is persistent, consider using a more stable boronic ester derivative, such as the pinacol ester, which is less prone to this side reaction[2].

Issue 3: Hydrolysis of the Nitrile Functional Group

The benzonitrile moiety is a key functional handle, and its unintended hydrolysis is a critical issue.

  • Observed Problem: Isolation of 4-(3,5-dichlorophenyl)-2-fluorobenzamide or 4-(3,5-dichlorophenyl)-2-fluorobenzoic acid.

  • Potential Causes:

    • Harsh Workup Conditions: The most common cause is prolonged exposure to strongly acidic or basic aqueous solutions during workup, especially with heating[6][13].

    • Excess Water in Reaction: While some Suzuki protocols use aqueous solvent systems, an excessive amount of water coupled with extended heating can lead to in-situ hydrolysis[14][15].

    • Base-Mediated Hydrolysis: Strong bases used in the reaction can, over long reaction times at high temperatures, promote the hydration of the nitrile.

  • Diagnostic & Corrective Actions:

    • Modify Workup Protocol: Perform the aqueous workup at room temperature or below. Neutralize the reaction mixture carefully and minimize the time the product spends in acidic or basic aqueous layers.

    • Control Water Content: If using an aqueous biphasic system, carefully control the amount of water. For anhydrous systems, ensure all components are dry.

    • Optimize Reaction Time: Monitor the reaction by TLC or LC-MS and stop it as soon as the starting material is consumed to avoid prolonged heating that could lead to hydrolysis.

Data Summary & Visualization

Table 1: Common Byproducts and Their Properties
Compound NameStructureMolecular FormulaMolecular Weight ( g/mol )Common Cause
1,1'-bis(3,5-dichlorophenyl)Cl-Ar-Ar-Cl (Ar = C₆H₃)C₁₂H₆Cl₄307.99Homocoupling
1,3-DichlorobenzeneCl-Ar-H (Ar = C₆H₄)C₆H₄Cl₂147.00Protodeboronation
2-FluorobenzonitrileF-Ar-CN (Ar = C₆H₄)C₇H₄FN121.11Dehalogenation
4-(3,5-Dichlorophenyl)-2-fluorobenzamideProduct-CONH₂C₁₃H₇Cl₂FN₂O285.11Nitrile Hydrolysis
4-(3,5-Dichlorophenyl)-2-fluorobenzoic acidProduct-COOHC₁₃H₇Cl₂FO₂285.10Nitrile Hydrolysis
Diagrams of Reaction Pathways

The following diagrams illustrate the desired reaction and the formation pathways of key byproducts.

Suzuki_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Complex Pd0->OxAdd Oxidative Addition Transmetal Transmetalation Complex OxAdd->Transmetal Transmetalation Transmetal->Pd0 Reductive Elimination Product 4-(3,5-Dichlorophenyl) -2-fluorobenzonitrile Transmetal->Product ArX 4-bromo-2-fluorobenzonitrile ArX->OxAdd ArBOH 3,5-dichlorophenyl -boronic acid + Base ArBOH->Transmetal

Caption: The catalytic cycle for the Suzuki-Miyaura reaction.

Byproduct_Formation ArBOH 3,5-Dichlorophenyl- boronic acid Proto 1,3-Dichlorobenzene ArBOH->Proto Protodeboronation (H₂O, impurities) Homo 1,1'-bis(3,5-dichlorophenyl) ArBOH->Homo Homocoupling (O₂, Pd(II)) Product_CN Target Product (Nitrile) Product_Amide Byproduct (Amide) Product_CN->Product_Amide Hydrolysis (H₂O, Acid/Base)

Caption: Major byproduct formation pathways in the synthesis.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol is a representative example and may require optimization for specific scales and equipment.

  • Degassing: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the solvent (e.g., Dioxane/Water 4:1, 0.1 M). Degas the solvent by sparging with argon for 30 minutes.

  • Reagent Addition: Under a positive pressure of argon, add 4-bromo-2-fluorobenzonitrile (1.0 eq), 3,5-dichlorophenylboronic acid (1.2 eq)[16], the base (e.g., K₂CO₃, 3.0 eq), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 eq).

  • Reaction: Heat the mixture to 90 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS every 1-2 hours until the 4-bromo-2-fluorobenzonitrile is consumed.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Filter the mixture and concentrate the solvent under reduced pressure. Purify the crude residue by column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the final product.

Protocol 2: Diagnostic Test for Catalyst Activity

Use this small-scale test to quickly determine if your catalyst or reaction setup is compromised.

  • Setup: In a glovebox or under a robust argon atmosphere, prepare a small vial with a stir bar.

  • Reagents: Add a small, known amount of your starting materials, base, and solvent (e.g., 20 mg of aryl bromide).

  • Catalyst Addition: Add a proportional amount of the palladium catalyst from the batch .

  • Control: In a separate, identical vial, use a fresh, unopened batch of the same palladium catalyst as a positive control.

  • Reaction: Seal both vials and heat them side-by-side under identical conditions for 2-3 hours.

  • Analysis: Analyze a small aliquot from each reaction by TLC or LC-MS. If the control reaction shows significant product formation while the test reaction does not, it strongly indicates that your primary catalyst batch is deactivated or the inert atmosphere in your main setup is insufficient.

References

  • Martínková, L., & Veselá, A. B. (n.d.). The biocatalytic hydrolysis of nitriles to carboxylic acids is catalyzed by either a nitrilase. Science of Synthesis. [Link]

  • Kaplan, O., et al. (2016). Biocatalytic hydrolysis of nitriles. ResearchGate. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Chemical Properties and Synthesis Pathways of 4-Bromo-2-fluorobenzonitrile. [Link]

  • Clark, J. (n.d.). hydrolysis of nitriles. Chemguide. [Link]

  • Lumen Learning. (n.d.). 21.5. Hydrolysis of nitriles | Organic Chemistry II. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]

  • Organic Chemistry Frontiers. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Royal Society of Chemistry. [Link]

  • Reddit. (2016). Why am I getting low yield for my Suzuki coupling reaction?. [Link]

  • ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. [Link]

  • PrepChem.com. (n.d.). Synthesis of A. 2-Bromo-4-fluorobenzonitrile. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • ACS Publications. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development. [Link]

  • Wikipedia. (n.d.). Cross-coupling reaction. [Link]

  • National Institutes of Health. (n.d.). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. [Link]

  • PubChem. (n.d.). 3,5-Dichlorophenylboronic acid. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • White Rose Research Online. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions. [Link]

  • NROChemistry. (n.d.). Buchwald-Hartwig Coupling: Mechanism & Examples. [Link]

  • Chemistry Stack Exchange. (2017). What are the byproducts in a Suzuki reaction?. [Link]

  • Wikipedia. (n.d.). Suzuki reaction. [Link]

  • ResearchGate. (n.d.). Research on the synthesis of 4-fluorobenzonitrile. [Link]

  • University of Glasgow. (2010). Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. [Link]

  • Myers, A. (n.d.). The Suzuki Reaction. Harvard University. [Link]

  • PubChem. (n.d.). 3,5-Dichloro-4-fluorobenzonitrile. [Link]

  • Google Patents. (n.d.). US5187295A - Process for the preparation of 2,4-dichloro-5-fluorobenzonitrile.
  • SAGE Publications Inc. (2025). A Novel and Facile Method for Synthesis of 2,4-Dichloro-3-Cyano-5-Fluorobenzoic Acid. [Link]

  • Google Patents. (n.d.). EP1528052A1 - Process for the production of 4-amino-3,5-dichlorobenzotrifluoride with high purity commercial products being obtained in parallel.
  • Quick Company. (n.d.). A Process For Preparation Of 3,5 Difluorobenzyl Derivatives. [Link]

Sources

Optimization

Technical Support Center: Optimizing Reaction Conditions for 4-(3,5-Dichlorophenyl)-2-fluorobenzonitrile

Welcome to the technical support center for the synthesis of 4-(3,5-Dichlorophenyl)-2-fluorobenzonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth trouble...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-(3,5-Dichlorophenyl)-2-fluorobenzonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during the synthesis of this key biaryl intermediate. Our focus is on the widely-used Suzuki-Miyaura cross-coupling reaction, offering field-proven insights to help you navigate experimental challenges and optimize your reaction conditions for high yield and purity.

Reaction Overview: The Suzuki-Miyaura Coupling Approach

The synthesis of 4-(3,5-Dichlorophenyl)-2-fluorobenzonitrile is most effectively achieved via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1][2] This powerful C-C bond-forming reaction joins two aromatic fragments: an aryl halide (4-bromo-2-fluorobenzonitrile) and an organoboron reagent (3,5-dichlorophenylboronic acid).[3][4][5] The reaction is prized for its versatility and functional group tolerance, but its success hinges on the careful interplay of several key components.[4][6]

General Reaction Scheme:

The reaction proceeds through a well-established catalytic cycle involving a palladium(0) species. Understanding this cycle is fundamental to troubleshooting any issues that may arise.

Suzuki_Miyaura_Catalytic_Cycle cluster_0 Catalytic Cycle Pd(0)L2 Active Pd(0) Catalyst OxAdd Oxidative Addition (Ar-X) Pd(0)L2->OxAdd Ar-X ArPd(II)XL2 Ar-Pd(II)-X Intermediate OxAdd->ArPd(II)XL2 BaseAct Base Activation ArPd(II)XL2->BaseAct Base ArPd(II)(Base)L2 Ar-Pd(II)-Base Intermediate BaseAct->ArPd(II)(Base)L2 Transmetal Transmetalation (Ar'-B(OH)2) ArPd(II)(Base)L2->Transmetal Ar'B(OH)₂ ArPd(II)Ar'L2 Ar-Pd(II)-Ar' Intermediate Transmetal->ArPd(II)Ar'L2 RedElim Reductive Elimination ArPd(II)Ar'L2->RedElim RedElim->Pd(0)L2 Catalyst Regeneration Product Ar-Ar' Product RedElim->Product

Caption: The Suzuki-Miyaura Catalytic Cycle.

Frequently Asked Questions (FAQs)

Q1: What are the critical parameters to control for a successful synthesis of 4-(3,5-Dichlorophenyl)-2-fluorobenzonitrile?

A1: The success of this Suzuki coupling reaction is highly dependent on several interacting variables.[6] The most critical parameters to control are:

  • Inert Atmosphere: The active Pd(0) catalyst is sensitive to oxygen, which can lead to catalyst deactivation and the formation of homocoupled byproducts.[4][7] It is essential to thoroughly degas all solvents and maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction.

  • Reagent Quality: The purity and stability of your starting materials are paramount. Boronic acids, in particular, can degrade over time through protodeboronation, especially when exposed to air and moisture.[1][7] Always use fresh, high-purity 4-bromo-2-fluorobenzonitrile and 3,5-dichlorophenylboronic acid.

  • Choice of Catalyst & Ligand: The combination of the palladium source and the phosphine ligand dictates the catalyst's activity and stability.[8] Electron-rich and bulky phosphine ligands often promote the crucial oxidative addition and reductive elimination steps.[8]

  • Base Selection: The base plays a critical role in activating the boronic acid for the transmetalation step.[8][9][10] Its strength and solubility can significantly impact reaction rate and yield.

  • Solvent System: The solvent must solubilize the reactants to facilitate the reaction. Often, a biphasic system of an organic solvent (e.g., dioxane, toluene, THF) and water is used.[4]

  • Temperature and Reaction Time: These parameters must be optimized to ensure the reaction goes to completion without degrading the starting materials or product.

Q2: How do I choose the right palladium catalyst and ligand?

A2: For coupling an aryl bromide like 4-bromo-2-fluorobenzonitrile, several catalyst systems are effective.

  • Pd(PPh₃)₄ (Tetrakis): This is a common and often effective choice as it is a pre-formed, air-stable Pd(0) complex that is widely used for Suzuki reactions involving aryl bromides.[11]

  • Pd(OAc)₂ or Pd₂(dba)₃ with a Phosphine Ligand: Using a Pd(II) or Pd(0) source with a separate phosphine ligand allows for greater tunability. For aryl chlorides or other less reactive partners, more electron-rich and bulky ligands like P(t-Bu)₃ or PCy₃ are often required.[9] For this specific transformation involving an aryl bromide, ligands like PPh₃ are often sufficient, but more advanced Buchwald-type ligands (e.g., SPhos, XPhos) can lead to faster reactions and lower catalyst loadings.[12] N-heterocyclic carbene (NHC) ligands are also a powerful alternative to phosphines.[8]

Q3: What is the role of the base, and which one should I use?

A3: The base is essential for the transmetalation step. It reacts with the boronic acid to form a more nucleophilic boronate species, which then transfers its organic group to the palladium center.[1][9][10] The choice of base can dramatically affect the outcome.

  • Inorganic Carbonates (K₂CO₃, Na₂CO₃, Cs₂CO₃): These are the most common bases. K₂CO₃ is a good starting point.[13] Cs₂CO₃ is more soluble and a stronger base, which can be beneficial for challenging couplings.[14]

  • Phosphates (K₃PO₄): This is another effective base, often used in more complex systems and can sometimes give superior results.[11][15]

  • Fluorides (KF, CsF): Fluoride ions can also activate the boronic acid and are particularly useful when base-labile functional groups are present.[9] For this synthesis, an aqueous solution of K₂CO₃ or K₃PO₄ is a robust starting point.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.

Problem: Low or No Product Yield
Q: My reaction is sluggish or has failed completely. What are the first things to check?

A: When a reaction fails, a systematic check of the fundamentals is the best approach. Start by confirming the integrity of your setup and reagents before making significant changes to the conditions.

Low_Yield_Troubleshooting Start Low / No Yield Observed Check_Inert Is the inert atmosphere (Ar/N₂) robust? Start->Check_Inert Check_Reagents Are reagents (especially boronic acid) fresh and pure? Check_Inert->Check_Reagents Yes Fix_Inert Improve Degassing & Seal Technique Check_Inert->Fix_Inert No Check_Catalyst Is the Pd catalyst active? (Consider a new bottle) Check_Reagents->Check_Catalyst Yes Replace_Reagents Use Fresh/Purified Starting Materials Check_Reagents->Replace_Reagents No Check_Base Is the base dry, finely powdered, and sufficient? Check_Catalyst->Check_Base Yes Replace_Catalyst Use New Catalyst/Ligand Check_Catalyst->Replace_Catalyst No Optimize Systematically Optimize Conditions (Temp, Solvent, Ligand) Check_Base->Optimize Yes Replace_Base Use Fresh/Dry Base Check_Base->Replace_Base No Fix_Inert->Start Retry Replace_Reagents->Start Retry Replace_Catalyst->Start Retry Replace_Base->Start Retry

Caption: Initial troubleshooting workflow for low-yield reactions.

  • Verify Inert Atmosphere: Ensure solvents were properly degassed (e.g., via sparging with argon for 30 minutes or three freeze-pump-thaw cycles) and that your reaction vessel is well-sealed under a positive pressure of inert gas.[7]

  • Assess Reagent Quality: 3,5-Dichlorophenylboronic acid can be susceptible to protodeboronation, especially if old or improperly stored.[7][11] Run an NMR of your starting materials to confirm their identity and purity. If in doubt, use a fresh bottle or consider a more stable boronic ester derivative (e.g., a pinacol ester).[1][7]

  • Confirm Catalyst Activity: Palladium catalysts, particularly phosphine ligands, can degrade over time. If your catalyst is old, it may be inactive. Try the reaction with a fresh batch of catalyst and ligand.[12]

Q: My yield is consistently low (<60%). How can I systematically optimize the reaction?

A: If the reaction is working but the yield is suboptimal, a systematic screening of parameters is the most efficient way to improve it.[6] Set up a small array of parallel reactions, changing one variable at a time.

ParameterCondition 1 (Baseline)Condition 2Condition 3Condition 4Rationale & Key Insights
Catalyst/Ligand Pd(PPh₃)₄ (3 mol%)Pd(OAc)₂ / SPhosPd₂(dba)₃ / P(tBu)₃Pd-PEPPSI-IPrDifferent ligands have varying electron-donating and steric properties that can accelerate key steps in the catalytic cycle.[4][8]
Base K₂CO₃ (2.0 eq)K₃PO₄ (2.0 eq)Cs₂CO₃ (2.0 eq)KF (3.0 eq)A stronger or more soluble base can accelerate the transmetalation step, which is often rate-limiting.[9][14][15]
Solvent Toluene / H₂O (4:1)1,4-Dioxane / H₂O (4:1)THF / H₂O (4:1)DMF (anhydrous)The solvent must solubilize all components. Sometimes a change in solvent can dramatically improve results.[4][11][13]
Temperature 80 °C100 °C120 °C (sealed tube)RT (with active catalyst)Higher temperatures can increase reaction rates but may also lead to byproduct formation or decomposition.[14] Some modern catalysts work efficiently at room temperature.[9]

Expert Tip: Consider using microwave irradiation, which can significantly shorten reaction times and sometimes improve yields, even with lower catalyst loading.[14][16]

Problem: Significant Side Product Formation
Q: I'm observing a significant amount of 3,5-dichlorobenzene in my crude product. What is causing this?

A: The formation of 3,5-dichlorobenzene is a classic sign of protodeboronation , where the boronic acid C-B bond is cleaved and replaced by a C-H bond.[7][16] This is a common side reaction, especially with electron-deficient aryl boronic acids at elevated temperatures.[11]

  • Solution 1: Use Fresh Reagents: This side reaction is often exacerbated by aged boronic acid. Use the freshest possible 3,5-dichlorophenylboronic acid.

  • Solution 2: Lower the Temperature: If possible, try running the reaction at a lower temperature for a longer time.

  • Solution 3: Use a Boronic Ester: MIDA boronates or pinacol esters are more stable towards protodeboronation and can be a reliable alternative.[1]

Q: My crude NMR shows the presence of 1,1'-bi(3,5-dichlorophenyl). How can I prevent this homocoupling?

A: The formation of a biaryl from two boronic acid molecules is known as homocoupling . This side reaction is almost always caused by the presence of oxygen, which can interfere with the catalytic cycle and promote the oxidative coupling of two boronic acid molecules.[4][14]

  • Solution: Rigorous Degassing: The most critical fix is to improve your inert gas technique. Ensure all solvents are thoroughly degassed and that the reaction is kept under a strict inert atmosphere from start to finish. Using a Pd(0) source like Pd(PPh₃)₄ instead of a Pd(II) precursor can also help reduce homocoupling.[14]

Q: I'm seeing a peak for 2-fluorobenzonitrile. What is the cause?

A: The presence of 2-fluorobenzonitrile indicates that your starting material, 4-bromo-2-fluorobenzonitrile, has undergone dehalogenation (or hydrodehalogenation), where the bromine atom is replaced by hydrogen.[4][14]

  • Solution 1: Change the Solvent/Base: This side reaction can be promoted by certain solvents (like alcohols) or bases that can act as a hydride source. Switching to a non-coordinating solvent like toluene or dioxane and a base like K₂CO₃ can minimize this issue.[14]

  • Solution 2: Check for Impurities: Ensure your starting materials and solvents are pure and free from potential hydride donors.

Problem: Purification Difficulties
Q: How do I effectively remove the palladium catalyst from my final product?

A: Residual palladium can be a persistent issue. Several methods can be employed:

  • Filtration: After the reaction, dilute the mixture with a suitable organic solvent (e.g., EtOAc) and filter it through a pad of Celite® or silica gel. This will often remove the bulk of the precipitated palladium black.[17]

  • Aqueous Workup: A standard aqueous workup can help remove some palladium salts. An extraction with an aqueous solution of thiourea or cysteine can also help to scavenge residual palladium.

  • Charcoal Treatment: Stirring the crude product in a solution with activated charcoal can effectively adsorb residual palladium, which can then be removed by filtration.

Q: My product is difficult to separate from the unreacted boronic acid. What purification strategy should I use?

A: Boronic acids can be somewhat polar and may co-elute with the desired product during column chromatography.

  • Solution 1: Acid/Base Extraction: Perform an aqueous workup. Wash the organic layer with a basic solution (e.g., 1M NaOH). The boronic acid is acidic and will be extracted into the aqueous layer as its boronate salt, while your neutral product remains in the organic phase.

  • Solution 2: Optimize Chromatography: If extraction is insufficient, optimize your column chromatography solvent system. A less polar eluent may leave the boronic acid on the baseline while eluting your product.[17]

Q: The product, 4-(3,5-Dichlorophenyl)-2-fluorobenzonitrile, is an oil and won't crystallize. What can I do?

A: The inability to crystallize is often due to the presence of impurities that disrupt the crystal lattice formation.[17]

  • Solution 1: Re-purify: The most likely cause is residual impurities. Attempt further purification by meticulous column chromatography. Ensure your collected fractions are very pure by TLC or LC-MS before combining.

  • Solution 2: Recrystallization Technique: If the product is pure but still an oil, try different recrystallization solvents or solvent combinations (e.g., hexanes/ethyl acetate, methanol/water).[2] Scratching the inside of the flask with a glass rod at the solvent-air interface can sometimes induce nucleation. Seeding with a previously obtained crystal, if available, is also highly effective.

Recommended Experimental Protocols

Protocol 1: Optimized Synthesis of 4-(3,5-Dichlorophenyl)-2-fluorobenzonitrile
  • Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar and reflux condenser, add 4-bromo-2-fluorobenzonitrile (1.0 eq), 3,5-dichlorophenylboronic acid (1.2 eq), and Pd(PPh₃)₄ (0.03 eq).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with argon three times.

  • Solvent and Base Addition: Add degassed 1,4-dioxane (to achieve a ~0.2 M concentration of the aryl halide) and a degassed 2 M aqueous solution of K₂CO₃ (2.5 eq) via syringe.

  • Reaction: Heat the reaction mixture to 90 °C with vigorous stirring under a positive pressure of argon. Monitor the reaction progress by TLC or LC-MS (typically 4-12 hours).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the layers.

  • Extraction: Wash the organic layer sequentially with water and then brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to afford the pure product.

Protocol 2: Purification by Column Chromatography
  • Adsorption: Dissolve the crude product in a minimal amount of dichloromethane (DCM). Add silica gel (approx. 2-3 times the mass of the crude product) and concentrate the slurry to dryness to create a dry-loaded sample.[17]

  • Column Packing: Prepare a silica gel column packed in your starting eluent (e.g., 98:2 Hexanes:EtOAc).

  • Loading and Elution: Carefully add the dry-loaded sample to the top of the column. Elute the column with a gradually increasing gradient of ethyl acetate in hexanes.

  • Collection: Collect fractions and analyze them by TLC. Combine the pure fractions containing the desired product and remove the solvent under reduced pressure.

References

  • CovaSyn. Optimizing Suzuki Coupling Reactions - Achieve Better Yields Faster. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Wikipedia. Suzuki reaction. [Link]

  • Myers, A. The Suzuki Reaction - Chem 115. [Link]

  • Braga, A. A. C., et al. (2005). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. [Link]

  • Ali, S., et al. (2021). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI. [Link]

  • Sandiego State University. Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. [Link]

  • Reddit. Why am I getting low yield for my Suzuki coupling reaction?. [Link]

  • ResearchGate. Suzuki-Miyaura cross-coupling reactions with aryl halides: optimization of reaction parameter a. [Link]

  • ResearchGate. Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. [Link]

  • Le-Dévédec, F., et al. (2022). Synthesis of Atropisomeric Biaryls via Chiral Suzuki–Miyaura/Enzymatic Kinetic Resolution. ACS Catalysis. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Analytical Standards of 4-(3,5-Dichlorophenyl)-2-fluorobenzonitrile for Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the integrity of your analytical data is paramount. The reliability of this data hinges on the quality of the reference standards used.

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and development, the integrity of your analytical data is paramount. The reliability of this data hinges on the quality of the reference standards used. This guide provides an in-depth technical comparison of analytical standards for 4-(3,5-Dichlorophenyl)-2-fluorobenzonitrile, a complex intermediate crucial in the synthesis of novel therapeutic agents.

This document moves beyond a simple product-to-product comparison. Given the specialized nature of many advanced intermediates, it is often the case that researchers must choose between a limited selection of commercially available standards and the qualification of an in-house synthesized batch. This guide will equip you with the scientific rationale and detailed experimental protocols to rigorously evaluate and compare these different sources of analytical standards, ensuring the validity of your research outcomes.

The Critical Role of a Well-Characterized Analytical Standard

An analytical standard serves as a benchmark against which a sample is compared. Its purity, identity, and concentration must be known with a high degree of certainty. For a molecule like 4-(3,5-Dichlorophenyl)-2-fluorobenzonitrile, with its multiple halogen substitutions and biphenyl structure, the potential for isomeric and process-related impurities is significant. A poorly characterized standard can lead to inaccurate quantification of the active pharmaceutical ingredient (API), misidentification of impurities, and ultimately, compromise the safety and efficacy of the final drug product.

This guide will focus on a three-pronged analytical approach to compare a commercially available research-grade standard with an in-house prepared batch:

  • Purity Assessment and Impurity Profiling by High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

  • Identity Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy.

  • Absolute Quantification by Quantitative NMR (qNMR).

Comparing Commercial and In-House Standards: A Necessary Diligence

While commercially available standards from reputable suppliers offer convenience, an in-house prepared and qualified standard can provide a deeper understanding of the impurity profile specific to your synthetic route. This knowledge is invaluable for process optimization and regulatory submissions.

Standard Source Advantages Disadvantages
Commercially Available - Readily accessible- Often comes with a Certificate of Analysis (CoA)- Saves time on synthesis and initial characterization- Purity may be stated as a minimum value (e.g., >97%)- The full impurity profile may not be disclosed- May not be representative of impurities from a specific synthetic route
In-House Prepared - Full control over the synthesis and purification process- Detailed knowledge of potential process-related impurities- Can be highly purified for use as a primary standard- Requires significant time and resources for synthesis, purification, and characterization- Rigorous validation is necessary to establish its suitability as a standard

One commercially available source for 4-(3,5-Dichlorophenyl)-2-fluorobenzonitrile (CAS 1361759-33-2) is Benchchem, which supplies it as an advanced organic intermediate with a purity of 97%.[1] This guide will use this as a representative example of a commercial standard for our comparative discussion.

Experimental Protocols for Standard Qualification

The following protocols are designed to provide a robust framework for the comparison of analytical standards of 4-(3,5-Dichlorophenyl)-2-fluorobenzonitrile.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Rationale: HPLC is a cornerstone technique for separating and quantifying components in a mixture.[2][3][4] A well-developed HPLC method can resolve the main compound from its impurities, allowing for an accurate determination of its purity. For a biphenyl compound, a reversed-phase method is typically effective.[5]

Experimental Protocol:

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase: A gradient of acetonitrile and water is recommended to ensure the elution of any potential impurities with a wide range of polarities.

    • Solvent A: Water

    • Solvent B: Acetonitrile

  • Gradient Program:

    • 0-5 min: 50% B

    • 5-25 min: 50% to 95% B

    • 25-30 min: 95% B

    • 30.1-35 min: 50% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve an accurately weighed amount of the standard in acetonitrile to a final concentration of approximately 1 mg/mL.

dot graph TD { A[Start] --> B{Sample Preparation(~1 mg/mL in Acetonitrile)}; B --> C{HPLC Analysis(C18 Column, Water/Acetonitrile Gradient)}; C --> D{Data Acquisition(UV Detection at 254 nm)}; D --> E{Peak Integration and Purity Calculation}; E --> F[End]; }

HPLC Analysis Workflow

Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Profiling

Rationale: GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile impurities.[5][6] For a compound like 4-(3,5-Dichlorophenyl)-2-fluorobenzonitrile, GC-MS can be particularly useful for detecting residual solvents and by-products from the synthesis. The mass spectrometer provides structural information about the impurities, aiding in their identification.

Experimental Protocol:

  • Instrumentation: A standard GC-MS system.

  • Column: A low-bleed, mid-polarity column (e.g., 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 min.

    • Ramp: 15°C/min to 300°C.

    • Hold at 300°C for 10 min.

  • Injector Temperature: 280°C.

  • MS Transfer Line Temperature: 290°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: 50-500 amu.

  • Sample Preparation: Prepare a dilute solution (e.g., 100 µg/mL) of the standard in a high-purity solvent such as ethyl acetate.

dot graph TD { A[Start] --> B{Sample Preparation(~100 µg/mL in Ethyl Acetate)}; B --> C{GC-MS Analysis(5% Phenyl-Methylpolysiloxane Column)}; C --> D{Data Acquisition(Electron Ionization, 50-500 amu)}; D --> E{Library Search and Spectral Interpretation}; E --> F[End]; }

GC-MS Impurity Profiling Workflow

Nuclear Magnetic Resonance (NMR) Spectroscopy for Identity Confirmation

Rationale: NMR spectroscopy is an unparalleled tool for the structural elucidation of organic molecules.[7][8] For a complex structure like 4-(3,5-Dichlorophenyl)-2-fluorobenzonitrile, ¹H and ¹³C NMR are essential to confirm the connectivity of the atoms and the substitution pattern on the aromatic rings.

Experimental Protocol:

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

  • Sample Preparation: Dissolve 5-10 mg of the standard in approximately 0.7 mL of the deuterated solvent.

  • Experiments:

    • ¹H NMR: To determine the number and environment of the protons.

    • ¹³C NMR: To determine the number and environment of the carbon atoms.

    • Correlation Spectroscopy (COSY): To establish proton-proton couplings.

    • Heteronuclear Single Quantum Coherence (HSQC): To correlate protons with their directly attached carbons.

    • Heteronuclear Multiple Bond Correlation (HMBC): To establish long-range proton-carbon correlations, which is crucial for confirming the connectivity between the two aromatic rings.

Quantitative NMR (qNMR) for Absolute Purity Determination

Rationale: qNMR is a primary analytical method that allows for the direct quantification of a substance without the need for a specific reference standard of the same compound.[1][9][10][11][12] By using a certified internal standard of known purity, the absolute purity of the target compound can be determined with high accuracy.

Experimental Protocol:

  • Internal Standard: Select a certified reference material (CRM) with a known purity that has signals in a region of the ¹H NMR spectrum that do not overlap with the analyte signals. Maleic acid or dimethyl sulfone are common choices.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the 4-(3,5-Dichlorophenyl)-2-fluorobenzonitrile standard into a vial.

    • Accurately weigh approximately 10 mg of the internal standard into the same vial.

    • Dissolve the mixture in a known volume of a suitable deuterated solvent (e.g., DMSO-d₆).

  • ¹H NMR Data Acquisition:

    • Ensure a long relaxation delay (D1) of at least 5 times the longest T₁ of the signals of interest to allow for full relaxation of the protons.

    • Acquire the spectrum with a high signal-to-noise ratio.

  • Data Processing and Calculation:

    • Carefully integrate a well-resolved signal of the analyte and a signal of the internal standard.

    • Calculate the purity using the following formula:

      Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / m_analyte) * (m_IS / MW_IS) * P_IS

      Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • MW = Molecular weight

      • m = mass

      • P = Purity of the internal standard

Hypothetical Comparative Data

The following tables present hypothetical but realistic data that could be obtained from the analysis of a commercially available standard and a well-purified in-house standard.

Table 1: HPLC Purity and Impurity Profile

Parameter Commercial Standard In-House Standard
Purity (Area %) 97.5%99.8%
Known Impurity 1 (Area %) 1.2%Not Detected
Known Impurity 2 (Area %) 0.8%0.1%
Unknown Impurities (Area %) 0.5%0.1%

Table 2: qNMR Purity Determination

Parameter Commercial Standard In-House Standard
Purity (w/w %) 97.2%99.7%
Uncertainty (±) 0.5%0.2%

Conclusion: An Integrated Approach to Standard Qualification

The selection and qualification of an analytical standard for a complex molecule like 4-(3,5-Dichlorophenyl)-2-fluorobenzonitrile requires a multi-faceted analytical approach. While commercially available standards provide a convenient starting point, a thorough in-house characterization is essential to fully understand the impurity profile and to establish a standard of the highest quality for critical applications in drug development.

By employing a combination of chromatographic and spectroscopic techniques as outlined in this guide, researchers can confidently assess the purity and identity of their analytical standards. This rigorous approach not only ensures the reliability of their analytical data but also builds a strong foundation for the development of safe and effective pharmaceuticals.

References

  • Bharti, S. K., & Singh, S. (2013). Determining and reporting purity of organic molecules: why qNMR. Magnetic resonance in chemistry : MRC, 51(2), 76–81. [Link]

  • Churya, S. (2025). Qualification of Inhouse Reference Standards and Secondary Standards. Qvents. [Link]

  • Emery Pharma. (2024). A Guide to Quantitative NMR (qNMR). [Link]

  • Iizuka, H., et al. (2020). Collaborative Study to Validate Purity Determination by 1H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology. Chemical & pharmaceutical bulletin, 68(9), 833–839. [Link]

  • RSSL. (n.d.). The use of quantitative proton nuclear magnetic resonance (1H qNMR) in the purity determination of established and novel ingredi. [Link]

  • RSSL. (n.d.). qNMR for Purity Determination in Pharmaceuticals. [Link]

  • Almanac, P. (2024). Navigating HPLC Method Development: Tips for Success. Pharma's Almanac. [Link]

  • Eurofins. (n.d.). The ABC's of Reference Standard Management. [Link]

  • Chemistry LibreTexts. (2024). 15.7: Spectroscopy of Aromatic Compounds. [Link]

  • ResolveMass Laboratories Inc. (2025). Identification and profiling of impurities in Pharmaceuticals. [Link]

  • Spectroscopy Online. (2015). How Do You Prepare Reference Standards and Solutions? [Link]

  • Pharma Beginners. (2020). SOP for Working/Reference Standard Qualification. [Link]

  • Organic Chemistry at CU Boulder. (n.d.). Aromatics. [Link]

  • Medistri SA. (2024). GC/MS Identification of Impurities. [Link]

  • Singh, S., et al. (2012). Recent trends in the impurity profile of pharmaceuticals. Journal of advanced pharmaceutical technology & research, 3(4), 196–207. [Link]

  • Patel, K. N., et al. (2020). IMPURITY PROFILING OF PHARMACEUTICALS. World Journal of Pharmaceutical Research, 9(13), 1305-1322. [Link]

  • IOSR Journal of Pharmacy. (2024). A Comprehensive Guide to Exploring the Process of HPLC Method Optimization, Development, and Validation. [Link]

  • TheElkchemist. (2024). Interpreting H-NMR Spectra Aromatic Molecule. YouTube. [Link]

  • Pharmaguideline. (n.d.). Steps for HPLC Method Development. [Link]

  • Interpreting Aromatic NMR Signals. (2021). YouTube. [Link]

  • LCGC International. (2019). Top Three HPLC Method Development Tips. [Link]

  • Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. (n.d.). [Link]

  • Muscalu, A. M., et al. (2024). The Mass Spectrometric Ortho Effect for Distinguishing the Coeluting Isomers of Polychlorinated Biphenyls and the Coeluting Isomers of Polybrominated Biphenyls: Qualitative and Quantitative Aspects. Molecules (Basel, Switzerland), 29(15), 3413. [Link]

  • Biomedical Journal of Scientific & Technical Research. (2024). Advances in Impurity Profiling of Pharmaceutical Formulations. [Link]

  • Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market. [Link]

  • Schafer, D., et al. (2024). Gas Phase Reactivity of Isomeric Hydroxylated Polychlorinated Biphenyls. Journal of the American Society for Mass Spectrometry, 35(5), 944–952. [Link]

  • Al-Mamun, M. A., et al. (2025). Thermal studies of chlorinated and mixed halogenated biphenyls. Open Research Newcastle. [Link]

  • Bairagi, V. K., et al. (2025). Analytical Method Validation: A Comprehensive Review of Current Practices. ResearchGate. [Link]

  • D'Aco, V. J., et al. (2015). Electron ionization mass spectral fragmentation study of sulfation derivatives of polychlorinated biphenyls. Beilstein journal of organic chemistry, 11, 184–193. [Link]

  • S. S. Chitlange, et al. (n.d.). Analytical method validation: A brief review. Journal of Pharmaceutical Research and Education. [Link]

  • Emery Pharma. (2023). A Step-by-Step Guide to Analytical Method Development and Validation. [Link]

  • Zhai, G., et al. (2022). Development of an Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry Method for Hydroxylated Polychlorinated Biphenyls in Animal-Derived Food. Foods (Basel, Switzerland), 11(21), 3396. [Link]

  • Understanding Analytical Method Development and Validation in Pharmaceutical Manufacturing. (n.d.). SGS. [Link]

  • Dong, M. W. (2018). Handbook of Analytical Validation. CRC Press. [Link]

Sources

Comparative

A Comparative Guide to the Synthesis of 4-(3,5-Dichlorophenyl)-2-fluorobenzonitrile: A Validated Methodological Analysis

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth technical comparison of synthetic methodologies for the preparation of 4-(3,5-Dichlorophenyl)-2-fluorobenzonitrile, a key in...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical comparison of synthetic methodologies for the preparation of 4-(3,5-Dichlorophenyl)-2-fluorobenzonitrile, a key intermediate in pharmaceutical and agrochemical research.[1] We will delve into the mechanistic rationale behind various experimental choices, offering a critical evaluation of performance based on yield, purity, and operational efficiency. This document aims to equip researchers with the necessary insights to select and optimize the most suitable synthetic route for their specific needs.

Introduction: The Significance of 4-(3,5-Dichlorophenyl)-2-fluorobenzonitrile

4-(3,5-Dichlorophenyl)-2-fluorobenzonitrile is a crucial building block in the synthesis of a variety of biologically active molecules. The unique substitution pattern of a dichlorinated phenyl ring coupled with a fluorinated benzonitrile moiety imparts specific physicochemical properties that are often sought after in the design of novel therapeutic agents and pesticides. The validation of a robust and efficient synthetic method is therefore of paramount importance for ensuring a reliable supply of this key intermediate for research and development.

Method 1: Palladium-Catalyzed Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds.[2][3][4] This method is often the preferred choice due to its high functional group tolerance, mild reaction conditions, and the commercial availability of a wide range of boronic acids.

Mechanistic Rationale

The catalytic cycle of the Suzuki-Miyaura coupling involves three key steps: oxidative addition, transmetalation, and reductive elimination.[3] The choice of palladium catalyst, ligand, base, and solvent system is critical for the efficiency of the reaction, influencing both the rate and the yield of the desired product. Electron-rich and bulky phosphine ligands are often employed to enhance the reactivity and stability of the palladium catalyst.[3]

Experimental Protocol: Suzuki-Miyaura Synthesis of 4-(3,5-Dichlorophenyl)-2-fluorobenzonitrile

Starting Materials:

  • 4-Bromo-2-fluorobenzonitrile

  • 3,5-Dichlorophenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Water

Procedure:

  • To a reaction flask, add 4-bromo-2-fluorobenzonitrile (1.0 eq), 3,5-dichlorophenylboronic acid (1.2 eq), potassium carbonate (2.0 eq), and a catalytic amount of palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq).

  • Add a mixture of toluene and water (e.g., 4:1 v/v) to the flask.

  • Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • Heat the reaction mixture to reflux (approximately 80-100 °C) and stir vigorously for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Add water and ethyl acetate to the mixture and separate the organic layer.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford 4-(3,5-Dichlorophenyl)-2-fluorobenzonitrile as a solid.[5][6][7]

Diagram of the Suzuki-Miyaura Coupling Workflow:

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reactants 4-Bromo-2-fluorobenzonitrile 3,5-Dichlorophenylboronic acid K₂CO₃ Degas Degas with Ar/N₂ Reactants->Degas Add Catalyst Pd(OAc)₂ PPh₃ Catalyst->Degas Add Solvent Toluene/Water Solvent->Degas Add Heat Reflux (80-100 °C) 4-6 hours Degas->Heat Extraction Water/Ethyl Acetate Extraction Heat->Extraction Drying Dry over Na₂SO₄ Extraction->Drying Purification Column Chromatography Drying->Purification Product 4-(3,5-Dichlorophenyl)- 2-fluorobenzonitrile Purification->Product

Caption: Workflow for the Suzuki-Miyaura synthesis.

Alternative Synthetic Routes: A Comparative Overview

While the Suzuki-Miyaura coupling is a highly effective method, other cross-coupling reactions can also be employed for the synthesis of 4-(3,5-Dichlorophenyl)-2-fluorobenzonitrile. The choice of method may depend on the availability of starting materials, catalyst cost, and tolerance to specific functional groups.

Stille Coupling

The Stille coupling utilizes an organotin reagent (organostannane) as the coupling partner.[8][9] A key advantage of Stille coupling is the stability of organostannanes to air and moisture.[8] However, the high toxicity of tin compounds is a significant drawback.[8]

Reaction: 4-Bromo-2-fluorobenzonitrile + (3,5-Dichlorophenyl)tributylstannane in the presence of a palladium catalyst.

Negishi Coupling

The Negishi coupling employs an organozinc reagent.[10] This method is known for its high reactivity and functional group tolerance.[10][11] However, organozinc reagents are often prepared in situ and can be sensitive to air and moisture.[11]

Reaction: 4-Bromo-2-fluorobenzonitrile + (3,5-Dichlorophenyl)zinc chloride in the presence of a palladium or nickel catalyst.

Grignard-Based Coupling

Aryl Grignard reagents can also be used in cross-coupling reactions, often catalyzed by nickel or palladium.[12] Grignard reagents are highly reactive but are also very sensitive to protic functional groups and moisture.[13][14][15][16]

Reaction: 4-Bromo-2-fluorobenzonitrile + 3,5-Dichlorophenylmagnesium bromide in the presence of a suitable catalyst.

Performance Comparison of Synthetic Methods

The following table provides a comparative overview of the different synthetic methods for preparing 4-(3,5-Dichlorophenyl)-2-fluorobenzonitrile. The data presented is based on typical yields and conditions reported in the literature for similar biaryl syntheses.

Method Typical Yield (%) Key Advantages Key Disadvantages Catalyst Starting Materials
Suzuki-Miyaura Coupling 80-95High functional group tolerance, mild conditions, commercially available reagents.[2][4]Boronic acids can be expensive.PalladiumAryl halide, Arylboronic acid
Stille Coupling 75-90Stable organostannane reagents.[8]High toxicity of tin compounds.[8]PalladiumAryl halide, Organostannane
Negishi Coupling 70-90High reactivity, good functional group tolerance.[10]Air and moisture sensitive organozinc reagents.[11]Palladium or NickelAryl halide, Organozinc reagent
Grignard-Based Coupling 60-85Readily available Grignard reagents.Sensitive to protic functional groups and moisture.[13][14][15]Nickel or PalladiumAryl halide, Grignard reagent

Conclusion and Recommendations

Based on the comparative analysis, the Suzuki-Miyaura coupling reaction stands out as the most robust and versatile method for the synthesis of 4-(3,5-Dichlorophenyl)-2-fluorobenzonitrile. Its key strengths lie in the operational simplicity, high yields, and broad functional group tolerance, making it highly suitable for both laboratory-scale synthesis and potential scale-up.

While other methods like Stille, Negishi, and Grignard-based couplings offer viable alternatives, they present challenges related to toxicity, reagent sensitivity, and substrate scope that may limit their practical application in a research and development setting.

For researchers embarking on the synthesis of 4-(3,5-Dichlorophenyl)-2-fluorobenzonitrile, a thorough optimization of the Suzuki-Miyaura reaction conditions, including catalyst, ligand, base, and solvent, is recommended to achieve optimal results.

Diagram of the Comparative Logic:

Comparative_Logic cluster_methods Synthetic Methods cluster_criteria Evaluation Criteria cluster_conclusion Conclusion Suzuki Suzuki-Miyaura Yield Yield Suzuki->Yield High Purity Purity Suzuki->Purity High Safety Safety Suzuki->Safety Good Versatility Versatility Suzuki->Versatility High Stille Stille Stille->Yield Good Stille->Purity Good Stille->Safety Poor (Toxic) Stille->Versatility Moderate Negishi Negishi Negishi->Yield Good Negishi->Purity Good Negishi->Safety Moderate (Sensitive) Negishi->Versatility High Grignard Grignard Grignard->Yield Moderate Grignard->Purity Variable Grignard->Safety Poor (Sensitive) Grignard->Versatility Moderate Recommendation Recommended Method: Suzuki-Miyaura Yield->Recommendation Purity->Recommendation Safety->Recommendation Versatility->Recommendation

Caption: Logic for method selection.

References

  • Buchanan, A. G., Areola, E. T., Butt, M. F., Lee, Y. K., & Weaver, G. W. (2025). Sustainable mechanochemical synthesis of functionalisable fluorinated scaffolds for drug discovery using green LAG. RSC Sustainability.
  • Grignard, V. (1900). Sur quelques nouvelles combinaisons organométalliques du magnésium et leur application à des synthèses d'alcools et d'hydrocarbures. Comptes Rendus de l'Académie des Sciences, 130, 1322-1325.
  • BenchChem. (2026). A Comparative Guide to 2-Fluorobenzonitrile and 4-Fluorobenzonitrile in Synthesis.
  • Stille, J. K. (1986). The Palladium-Catalyzed Cross-Coupling Reactions of Organotin Reagents with Organic Electrophiles. Angewandte Chemie International Edition in English, 25(6), 508-524.
  • Farina, V., Krishnamurthy, V., & Scott, W. J. (1997). The Stille reaction. Organic Reactions, 50, 1-652.
  • Biaryl Synthesis via C–H Bond Activation: Strategies and Methods. (2017). In Advances in Organometallic Chemistry (Vol. 67, pp. 299-399). Elsevier BV.
  • Purification Techniques. (n.d.). Journal of New Developments in Chemistry.
  • Cross-Coupling Biarylation of Nitroaryl Chlorides Through High Speed Ball Milling. (2014). Journal of Chemical Sciences, 126(5), 1467-1473.
  • Grignard Reaction. (n.d.).
  • Biaryl Synthesis Definition. (n.d.).
  • Purification Techniques in Organic Chemistry: A Comprehensive Guide. (2025).
  • Stille Coupling. (n.d.).
  • Research on the synthesis of 4-fluorobenzonitrile. (n.d.).
  • Purification: How To. (n.d.). Retrieved from University of Rochester, Department of Chemistry website.
  • Biaryl Synthesis via C–H Bond Activation: Strategies and Methods. (2017). Retrieved from The University of Manchester Research Explorer.
  • Negishi Coupling. (n.d.).
  • Purification of Organic Compounds: from Crude Product to Purity. (2023). Retrieved from a university's physics and chemistry department website.
  • Suzuki-Miyaura Coupling. (2024).
  • Process for preparing biaryl compounds. (1999). U.S.
  • The Grignard Reaction (Experiment). (2024).
  • 4-(3,5-Dichlorophenyl)-2-fluorobenzonitrile | CAS 1361759-33-2. (n.d.).
  • Fo24 or (N-(2,4-difluorophenyl)-2-fluorobenzamide). (2024). Molbank, 2024(1), M1771.
  • Suzuki-Miyaura Cross Coupling Reaction. (n.d.).
  • The Mechanisms of the Stille Reaction. (n.d.).
  • Bromine radical release from a nickel-complex facilitates the activation of alkyl boronic acids: a boron selective Suzuki–Miyaura cross coupling. (2022). Chemical Science, 13(1), 123-131.
  • Effective Pd-Nanoparticle (PdNP)-Catalyzed Negishi Coupling Involving Alkylzinc Reagents at Room Temperature. (2008). Organic Letters, 10(12), 2661-2664.
  • Catalytic Study of 4-Bromoacetophenone in the Suzuki-Miyaura Cross-Coupling Reaction by Controllable, Effective and Reusable Magnetic Supported Palladium(II)-N2O2 Catalyst. (2022). Malaysian Journal of Chemistry, 24(2), 1-8.
  • Product yields in Suzuki–Miyaura reaction of 4-bromobenzonitrile with phenylboronic acid catalyzed by 3. (2021). Inorganica Chimica Acta, 527, 120573.
  • Applications of 3,5-Dichlorophenyl Grignard Reagent in Medicinal Chemistry: Application Notes and Protocols. (n.d.).
  • Synthesis method of 3,5-dichloro-2,4-difluoronitrobenzene and pyrifluran. (2013).
  • Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. (2021). Molecules, 26(21), 6543.
  • Synthesis of Novel 3,5-Dichloro-2-arylpyridines by Palladium Acetate-Catalyzed Ligand-Free Suzuki Reactions in Aqueous Media. (2012). Molecules, 17(10), 11849-11858.
  • A Method for Palladium-Catalyzed Asymmetric Couplings of Bromobenzene Derivatives: Suzuki Reactions Catalyzed by Pd Fe2O4. (2024). Journal of Synthetic Chemistry, 3(1), 1-12.
  • A Simple and Efficient Approach to the Synthesis of 4-Aryl-2-dialkylphosphonomethyl-4-oxobutanenitrile. (2022). Molecules, 27(9), 2943.
  • Regiospecific Suzuki coupling of 3,5-dichloroisothiazole-4-carbonitrile. (2009). Organic & Biomolecular Chemistry, 7(19), 4063-4068.
  • Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate). (2021).
  • Mastering Suzuki Coupling: Your Guide to 4-Fluorobenzeneboronic Acid. (n.d.).
  • Grignard Reaction: Synthesis of Triphenylmethanol. (n.d.). Retrieved from a university's chemistry department website.
  • Base mediated synthesis of 2-aryl-2,3-dihydroquinazolin-4(1H)-ones from 2-aminobenzonitriles and aromatic aldehydes in water. (2014). Organic & Biomolecular Chemistry, 12(42), 8493-8497.
  • Novel 5-Aryl-[8][13][17]triazoloquinazoline Fluorophores: Synthesis, Comparative Studies of the Optical Properties and ICT-Based Sensing Application. (2021). Molecules, 26(16), 4995.

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 4-(3,5-Dichlorophenyl)-2-fluorobenzonitrile

Executive Summary & Risk Context 4-(3,5-Dichlorophenyl)-2-fluorobenzonitrile is a halogenated biaryl nitrile intermediate, likely utilized as a scaffold in the synthesis of agrochemicals or pharmaceuticals (e.g., GABA-ga...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Risk Context

4-(3,5-Dichlorophenyl)-2-fluorobenzonitrile is a halogenated biaryl nitrile intermediate, likely utilized as a scaffold in the synthesis of agrochemicals or pharmaceuticals (e.g., GABA-gated chloride channel antagonists).

The Safety Pivot: While many simple benzonitriles are classified merely as "Harmful" (Category 4), the poly-halogenated nature of this compound increases its lipophilicity, potentially enhancing dermal absorption. Furthermore, structurally similar analogs (e.g., 2,3-Dichlorobenzonitrile) are classified as TOXIC (Category 3) by ingestion, inhalation, and skin contact.

Operational Directive: Treat this compound as a High-Potency Active Pharmaceutical Ingredient (HPAPI) or Category 3 Toxicant . Do not rely on standard "lab coat and safety glasses" protocols. The primary risks are acute systemic toxicity via dermal absorption and the potential liberation of hydrogen cyanide (HCN) under acidic or thermal stress.

Hazard Identification & Risk Assessment

The following hazard profile is constructed based on Structure-Activity Relationship (SAR) analysis of polychlorinated benzonitriles and available safety data for close analogs (e.g., 3,5-Dichlorobenzonitrile, 4-Fluorobenzonitrile).

Hazard ClassGHS Classification (Conservative)Operational Implication
Acute Toxicity Category 3 (Oral, Dermal, Inhal.) Fatal or toxic if swallowed, in contact with skin, or inhaled.[1] Zero skin contact policy.
Skin/Eye Irritation Category 2 / 2A Causes skin irritation and serious eye irritation. Dust is a severe lacrimator.
Reactivity HCN Precursor Contact with strong acids or high heat (>150°C) may release Hydrogen Cyanide gas.
Environmental Aquatic Acute 1 Very toxic to aquatic life.[2][3] All waste must be captured; no drain disposal.
Personal Protective Equipment (PPE) Matrix

This matrix replaces generic advice with permeation-based logic. The halogenated structure allows this compound to permeate standard latex or thin nitrile rapidly if dissolved in organic solvents.

3.1 PPE Decision Logic

PPE_Logic Start Task Assessment State Physical State? Start->State Solid Dry Solid / Powder State->Solid Liquid Solution / Reaction State->Liquid Gloves_Solid Gloves: Double Nitrile (Min 5 mil outer) Solid->Gloves_Solid Resp_Solid Resp: N95 / P100 (Particulate only) Solid->Resp_Solid Gloves_Liq Gloves: Laminate (Silver Shield) OR Heavy Nitrile (>8 mil) Liquid->Gloves_Liq Resp_Liq Resp: ABEK-P3 (Multi-gas + Particulate) Liquid->Resp_Liq

Figure 1: PPE Selection Logic based on physical state. Note that once dissolved, the solvent's permeation properties dictate glove choice.

3.2 Detailed Specifications
Body PartStandard Protocol (Solid Handling)High-Risk Protocol (Solution/Scale-up)Rationale
Hand Protection Double Nitrile Gloves (Inner: 4 mil, Outer: 5+ mil).Change outer glove every 30 mins.Laminate (Silver Shield/4H) Required if dissolved in DCM, THF, or Acetone.Nitrile degrades rapidly in halogenated solvents.Halogens increase lipid solubility. Double gloving provides a visual breach indicator and sacrificial layer.
Respiratory P100 / N95 Mask Used inside Fume Hood.Full-Face Respirator (ABEK-P3) Required if heating or working outside a hood (e.g., rotary evaporator maintenance).Protects against toxic dusts and potential low-level HCN or solvent vapors.
Eye Protection Chemical Goggles (Indirect Vent). Safety glasses are insufficient.Face Shield + Goggles Required during transfer of liquids >100mL.Nitriles are severe eye irritants; absorption via the tear duct (nasolacrimal) is rapid.
Body Defense Tyvek Lab Coat (Disposable, elastic cuffs).Chem-Tape Sealed Sleeves Tape glove cuff to lab coat sleeve.Prevents powder from migrating up the wrist during weighing.
Operational Workflow: Step-by-Step
Phase 1: Preparation & Weighing

Objective: Containment of static-prone toxic powder.

  • Engineering Control: All handling must occur inside a certified Chemical Fume Hood (Face velocity: 80–100 fpm).

  • Static Mitigation: Poly-halogenated solids are often static-prone. Use an anti-static gun or ionizer bar inside the hood before opening the container.

  • Balance Setup: Place the analytical balance inside the hood or use a powder containment enclosure.

  • Technique: Use the "tarred vial" method. Do not weigh onto paper. Weigh directly into a tarred scintillation vial or flask to minimize transfer steps.

Phase 2: Reaction & Solubilization

Objective: Prevent "Cocktail Effect" permeation.

  • Solvent Choice: If possible, avoid Dimethyl Sulfoxide (DMSO) as a solvent. DMSO dramatically accelerates the skin absorption of dissolved nitriles.

  • Acid Control: If the reaction involves acid (e.g., hydrolysis), ensure a caustic scrubber (NaOH trap) is attached to the vent line to neutralize any liberated HCN.

  • Temperature: Do not heat above 150°C without a closed pressure system, as thermal decomposition may release toxic nitrile vapors.

Phase 3: Waste & Disposal

Objective: Segregation to prevent accidental hydrolysis.

  • Segregation: Establish a dedicated waste stream labeled: "TOXIC - NITRILE WASTE - DO NOT MIX WITH ACID."

  • pH Check: Ensure the waste container is kept at pH > 7 (alkaline) to prevent HCN evolution. Add solid Sodium Carbonate if necessary.

  • Decontamination: Rinse all glassware with a 5% Sodium Hypochlorite (Bleach) solution before removing it from the hood for washing. This oxidizes trace cyanides/nitriles.

Emergency Response Protocol

In the event of exposure, speed is critical. The presence of the nitrile group requires awareness of potential cyanide toxicity symptoms (dizziness, rapid breathing, cherry-red skin), although this is less immediate than with simple cyanide salts.

Spill_Response Spill Spill Detected Evac 1. Evacuate & Ventilate (Close Hood Sash) Spill->Evac PPE_Up 2. Don Full PPE (Double Gloves, Goggles, Resp) Evac->PPE_Up Type Spill Type? PPE_Up->Type Dry Dry Powder Type->Dry Wet Liquid / Solution Type->Wet Clean_Dry Cover with wet paper towel to prevent dust -> Scoop Dry->Clean_Dry Clean_Wet Absorb with Vermiculite Do NOT use paper (flammable) Wet->Clean_Wet Decon Decontaminate Surface (10% Bleach Solution) Clean_Dry->Decon Clean_Wet->Decon

Figure 2: Emergency spill response workflow. Note the specific instruction to wet-wipe powders to prevent aerosolization.

First Aid Measures:

  • Inhalation: Move to fresh air immediately. Oxygen may be required.

  • Skin: Wash with soap and water for 15 minutes .[4] Do not scrub hard (abrasion increases absorption).

  • Ingestion: Do NOT induce vomiting. Transport to ER immediately; inform medical staff of "Nitrile/Cyanide precursor" ingestion.

References
  • Cole-Parmer. (2005). Material Safety Data Sheet: Benzonitrile. Retrieved from [Link] (General Nitrile Handling).

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-(3,5-Dichlorophenyl)-2-fluorobenzonitrile
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